Benzene;benzene-1,4-diol
Description
Structure
2D Structure
Properties
CAS No. |
840523-94-6 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
benzene;benzene-1,4-diol |
InChI |
InChI=1S/C6H6O2.C6H6/c7-5-1-2-6(8)4-3-5;1-2-4-6-5-3-1/h1-4,7-8H;1-6H |
InChI Key |
DBIJGSXWEMYQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C1=CC(=CC=C1O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Sustainable Production Paradigms
Advanced Catalytic Synthesis of Benzene-1,4-diol (B12442567)
Benzene-1,4-diol, commonly known as hydroquinone (B1673460), is a significant aromatic organic compound. stenutz.euwikipedia.org Its synthesis has evolved to include sophisticated catalytic methods that offer improved selectivity and efficiency. These methods are broadly categorized into homogeneous, heterogeneous, and biocatalytic routes.
Homogeneous Catalysis in Hydroquinone Production
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in various industrial chemical processes, offering high selectivity and mild reaction conditions. mt.comsolubilityofthings.comyoutube.com In the context of hydroquinone production, homogeneous catalysts, often based on transition metal complexes, facilitate key transformations. mt.com For instance, the carbonylation of acetylene (B1199291) in the presence of a phosphine-rhodium complex catalyst in a non-reactive solvent can yield hydroquinone. google.com
A notable example involves the use of cobalt-salophen complexes in the aerobic oxidation of p-hydroquinone. acs.orgnih.gov Kinetic and spectroscopic studies suggest a mechanism where the Co(II)(salophen) complex activates molecular oxygen, leading to the formation of a Co(III)-superoxide species that facilitates the oxidation process. acs.orgnih.gov While highly efficient, a significant challenge in homogeneous catalysis is the separation of the catalyst from the product mixture, which can sometimes necessitate additional energy-intensive purification steps like distillation or chromatography. youtube.com
Heterogeneous Catalysis for Selective Synthesis
Heterogeneous catalysis, where the catalyst and reactants exist in different phases, is a cornerstone of industrial chemistry due to the ease of catalyst recovery and robustness. baranlab.org In the synthesis of benzene-1,4-diol, heterogeneous catalysts are employed in several key industrial routes.
One major industrial method for hydroquinone production involves the hydroxylation of phenol (B47542) using hydrogen peroxide over a solid catalyst. wikipedia.org This process yields a mixture of hydroquinone and its isomer, catechol. Another significant route is analogous to the cumene (B47948) process, where benzene (B151609) is dialkylated with propene to form 1,4-diisopropylbenzene. This intermediate is then oxidized in the presence of a catalyst to a bis(hydroperoxide), which subsequently rearranges in an acidic medium to produce hydroquinone and acetone. wikipedia.orggoogle.com
Zeolites, particularly iron-containing zeolites, have shown remarkable activity and selectivity in the direct hydroxylation of benzene to phenol, a precursor for hydroquinone. nih.gov These catalysts can achieve high selectivity for phenol even at significant conversion rates. nih.gov Research into supported metal catalysts, such as palladium and ruthenium on alumina (B75360) (Pd-Ru/Al2O3), has also shown promise for hydrogenation reactions relevant to biomass conversion, which can be a pathway to hydroquinone precursors. cardiff.ac.uk The choice of support material and catalyst preparation method significantly influences the catalyst's performance. cardiff.ac.uk
Biocatalytic and Enzymatic Routes to Benzene-1,4-diol
Biocatalytic and enzymatic methods are gaining prominence as sustainable alternatives for producing benzene-1,4-diol, often starting from renewable feedstocks like glucose. acs.orgnih.govresearchgate.net These methods utilize enzymes or whole-cell systems to perform highly specific chemical transformations under mild conditions.
A significant biocatalytic route involves the conversion of glucose to quinic acid through microbial catalysis, using organisms like Escherichia coli. acs.orgnih.gov The quinic acid is then chemically or enzymatically converted to hydroquinone. acs.orgnih.govresearchgate.net This approach circumvents the use of volatile and carcinogenic benzene, which is derived from non-renewable fossil fuels. acs.orgnih.govresearchgate.net
Enzymes such as monooxygenases and peroxygenases are also being explored for the direct hydroxylation of phenols to hydroquinones. researchgate.net For example, unspecific peroxygenases (UPOs) from fungi like Aspergillus brasiliensis can selectively hydroxylate a range of phenolic compounds to their corresponding hydroquinones, using hydrogen peroxide as a green oxidant. researchgate.net Engineered cytochrome P450 monooxygenases have also been developed to enable the chemo- and regioselective dihydroxylation of benzene to hydroquinone. researchgate.net Furthermore, enzymes like β-xylosidase can catalyze the synthesis of hydroquinone glycosides from xylooligosaccharides. nih.gov
Table 1: Comparison of Catalytic Methods for Benzene-1,4-diol Synthesis
| Catalytic Method | Catalyst Examples | Advantages | Challenges | Key Findings |
| Homogeneous Catalysis | Rhodium-phosphine complexes, Co(salophen) google.comacs.orgnih.gov | High selectivity, mild reaction conditions, well-defined active sites. mt.comsolubilityofthings.comyoutube.com | Difficult catalyst separation and recovery. youtube.com | Co(salophen) catalyzes aerobic oxidation of hydroquinone via a Co(III)-superoxide intermediate. acs.orgnih.gov |
| Heterogeneous Catalysis | Zeolites (Fe/ZSM-5), supported metals (Pd/C, Ru/Al2O3). wikipedia.orgnih.govcardiff.ac.uk | Easy catalyst separation, robust, reusable. baranlab.org | Lower selectivity compared to homogeneous catalysts, potential for metal leaching. | Fe-zeolites show high selectivity for direct benzene hydroxylation to phenol. nih.gov |
| Biocatalysis/Enzymatic | E. coli (for glucose to quinic acid), Unspecific Peroxygenases (UPOs), Cytochrome P450. acs.orgnih.govresearchgate.netresearchgate.net | High selectivity, mild conditions, use of renewable feedstocks, environmentally friendly. nih.gov | Lower reaction rates, potential for enzyme inhibition. | A benzene-free route from glucose to hydroquinone has been established. acs.orgnih.govresearchgate.net UPOs can selectively hydroxylate phenols using H2O2. researchgate.net |
Green Chemistry Principles in Benzene-1,4-diol Synthesis
The application of green chemistry principles to the synthesis of benzene-1,4-diol aims to create more sustainable and environmentally friendly production processes. nih.govrsc.org This involves the use of benign solvents, maximizing atom economy, and minimizing waste.
Environmentally Benign Solvents and Solvent-Free Processes
The choice of solvent is a critical aspect of green chemistry, as organic solvents are often volatile, flammable, and toxic. researchgate.net The search for greener alternatives has led to the investigation of water, ionic liquids, and supercritical fluids as reaction media. researchgate.netnih.gov For instance, the synthesis of trimethyl hydroquinone has been reported using an environmentally friendly method where the reagents can be recycled. google.com
Solvent-free, or solid-state, reactions offer a significant environmental advantage by eliminating the need for solvents altogether. cmu.edu Research has shown that certain reactions, such as the PtO2-catalyzed reduction of o-hydroquinone, can proceed efficiently in the solid state under milder conditions than in liquid or vapor phases. cmu.edu
Atom Economy and Waste Minimization Strategies
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. youtube.com Industrial processes for hydroquinone production are continuously being evaluated and improved to enhance their atom economy. wikipedia.org
The traditional route to hydroquinone starting from benzene nitration and reduction involves multiple steps and generates significant waste. google.com In contrast, the direct hydroxylation of phenol with hydrogen peroxide is a more atom-economical process as the main byproduct is water. wikipedia.org Similarly, the biocatalytic route from glucose represents a significant step towards waste minimization by utilizing a renewable feedstock and often involving fewer reaction steps. acs.orgnih.gov The development of catalytic processes that minimize or find uses for byproducts is a central goal in making the synthesis of benzene-1,4-diol more sustainable.
Table 2: Application of Green Chemistry Principles in Benzene-1,4-diol Synthesis
| Green Chemistry Principle | Application in Benzene-1,4-diol Synthesis | Examples | Benefits |
| Use of Benign Solvents | Replacing traditional volatile organic solvents with greener alternatives. | Water, ionic liquids, supercritical fluids. researchgate.netnih.gov | Reduced toxicity, flammability, and environmental pollution. researchgate.net |
| Solvent-Free Synthesis | Conducting reactions in the solid state to eliminate the need for solvents. | Solid-state hydrogenation of hydroquinone precursors. cmu.edu | Elimination of solvent waste, potentially milder reaction conditions. cmu.edu |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Direct hydroxylation of phenol with H2O2. wikipedia.org Biocatalytic conversion of glucose. acs.orgnih.gov | Reduced waste generation, more efficient use of resources. |
| Waste Minimization | Developing processes that produce less waste and find applications for byproducts. | Catalytic routes with high selectivity, recycling of catalysts and solvents. nih.govgoogle.com | Reduced environmental impact, lower disposal costs. |
Development of Benzene-Free Synthesis Routes
The imperative to develop sustainable chemical manufacturing processes has driven research into alternatives for producing fundamental chemical building blocks traditionally derived from petroleum feedstocks. Benzene-1,4-diol (hydroquinone), a crucial industrial chemical, is conventionally synthesized from benzene, a volatile and carcinogenic compound. researchgate.netresearchgate.net A significant breakthrough in sustainable chemistry has been the establishment of a benzene-free synthesis route starting from glucose, a renewable and non-toxic feedstock derived from plant polysaccharides. researchgate.netgoogle.com
This innovative pathway leverages a combination of biocatalysis and chemical catalysis. The process begins with the microbial conversion of glucose into quinic acid. researchgate.netresearchgate.net Specifically, engineered strains of Escherichia coli, such as E. coli QP1.1/pKD12.138, have been developed to synthesize quinic acid from glucose in high yields under controlled fermentor conditions, reaching concentrations of up to 49 g/L. researchgate.netresearchgate.net
The microbially-produced quinic acid is then chemically converted to benzene-1,4-diol. This step involves an oxidative decarboxylation of the quinic acid. Several methods have been explored for this chemical transformation, achieving high yields of purified hydroquinone. researchgate.netresearchgate.net The oxidation can be performed using various reagents, with notable results summarized in the table below.
Table 1: Yields of Benzene-1,4-diol from Quinic Acid using Different Oxidation Methods
| Oxidizing Agent/System | Yield of Benzene-1,4-diol | Reference |
|---|---|---|
| Sodium hypochlorite (B82951) (NaOCl) | 87% | researchgate.netresearchgate.net |
| Ceric ammonium (B1175870) sulfate (B86663) ((NH₄)₂Ce(SO₄)₃) | 91% | researchgate.netpeekchina.com |
| Vanadium pentoxide (V₂O₅) | 85% | researchgate.netpeekchina.com |
| Silver phosphate (B84403) (Ag₃PO₄) with K₂S₂O₈ | 74% | researchgate.netresearchgate.net |
This integrated bio-catalytic and chemo-catalytic approach not only circumvents the use of hazardous benzene but also provides a model for interfacing microbial synthesis with chemical processes to produce valuable aromatic compounds from renewable resources. researchgate.netpeekchina.com
Derivatization and Functionalization Chemistry
The two hydroxyl groups on the benzene-1,4-diol ring provide reactive sites for a wide array of chemical modifications. This allows for the synthesis of a diverse range of derivatives with tailored properties for various applications, from pharmaceuticals to materials science.
Synthesis of Substituted Benzene-1,4-diol Analogues (e.g., alkylated, halogenated)
Alkylation: The benzene ring of benzene-1,4-diol can be substituted with alkyl groups through reactions such as Friedel-Crafts alkylation. wikipedia.orggoogle.com The hydroxyl groups are strongly activating, directing electrophilic substitution to the ortho positions. The reaction can be controlled to produce mono- or di-alkylated products. For example, reacting benzene-1,4-diol with tertiary butyl alcohol in the presence of dilute sulfuric acid can produce di-tertiary-butyl hydroquinone in high yield. google.com The extent of alkylation can be managed by controlling the reaction conditions and the molar ratio of the alkylating agent. google.com Both alcohols and olefins can serve as alkylating agents in the presence of an acid catalyst. google.com
Halogenation: As an activated aromatic compound, benzene-1,4-diol readily undergoes electrophilic aromatic substitution with halogens like chlorine and bromine. chemguide.co.ukmasterorganicchemistry.com The reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) for chlorination or iron(III) bromide (FeBr₃) for bromination, to polarize the halogen molecule and increase its electrophilicity. chemguide.co.uklibretexts.org The hydroxyl groups direct the incoming halogen to the positions ortho to them on the ring. Due to the high reactivity, controlling the reaction to achieve mono-halogenation can be challenging, and poly-halogenated products may be formed. uobabylon.edu.iq
Formation of Ethers, Esters, and Polymeric Precursors
Ethers: The hydroxyl groups of benzene-1,4-diol can be converted into ethers through various etherification reactions. The Williamson ether synthesis is a common method, involving the deprotonation of the hydroxyl groups with a strong base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.comwikipedia.org This can be used to produce mono- or di-ethers. For instance, selective mono-etherification to produce compounds like mequinol (4-methoxyphenol) can be achieved by reacting benzene-1,4-diol with methanol (B129727) in the presence of a catalyst system, such as a strong acid combined with a nitrite (B80452) promoter. ias.ac.ingoogle.com
Esters: Ester derivatives are readily formed by reacting benzene-1,4-diol with acylating agents like acyl chlorides or acid anhydrides. savemyexams.comlibretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism where the hydroxyl group attacks the carbonyl carbon of the acyl chloride, leading to the elimination of hydrogen chloride and the formation of an ester linkage. youtube.com This method is highly efficient and can be used to synthesize a variety of mono- and di-esters. chemicalforums.com
Polymeric Precursors: Benzene-1,4-diol is a critical monomer in the synthesis of high-performance polymers. Its most notable application is in the production of polyetheretherketone (PEEK), a robust thermoplastic with excellent thermal and chemical resistance. peekchina.comrsc.org The synthesis of PEEK typically involves a step-growth polymerization via the nucleophilic substitution reaction between the disodium (B8443419) salt of benzene-1,4-diol and 4,4′-difluorobenzophenone in a polar aprotic solvent. peekchina.comgoogle.com
Furthermore, benzene-1,4-diol can undergo oxidative polymerization to form polyhydroquinone (PHQ). researchgate.netsciengine.com This reaction can be carried out chemically or electrochemically and results in a redox-active polymer with quinone and hydroquinone units in its main chain, which has potential applications in materials for energy storage and biosensors. researchgate.netmdpi.com
Elucidation of Chemical Reactivity and Reaction Mechanisms
Redox Chemistry and Electron Transfer Processes
Benzene-1,4-diol (B12442567), also known as hydroquinone (B1673460), and its oxidized counterpart, p-benzoquinone, form a classic and widely studied redox couple. The reversible nature of this two-electron, two-proton process is central to its chemical behavior and its role in various chemical and biological systems. jackwestin.com The standard electrode potential (E°) for the benzoquinone/hydroquinone (Q/H₂Q) redox couple is +286 mV at 25 °C and pH 7.0. inchem.org
The oxidation of hydroquinone to p-benzoquinone can be achieved through various chemical and electrochemical methods. inchem.org This process involves the loss of two electrons and two protons. The oxidation can proceed in a stepwise manner, forming a semiquinone radical as an intermediate. researchgate.net
C₆H₄(OH)₂ ⇌ C₆H₄O₂ + 2H⁺ + 2e⁻
Common oxidizing agents that can effect this transformation include potassium bromate (B103136) in acidic conditions, hydrogen peroxide (often with a catalyst), and various metal salts. inchem.orgyoutube.comstackexchange.com The oxidation with hydrogen peroxide, for instance, can be catalyzed by copper(II) ions. researchgate.net In biological systems, enzymes such as peroxidases can catalyze the oxidation of hydroquinones. acs.org The rate of autoxidation of hydroquinone in an aqueous medium is highly dependent on pH, occurring much more rapidly in alkaline conditions. inchem.org
The oxidation process can be influenced by the presence of catalysts. For example, the oxidation rate of hydroquinone to p-benzoquinone with hydrogen peroxide can be significantly increased by using a Cu(II)-resin catalyst. researchgate.net
The reduction of p-benzoquinone to hydroquinone is the reverse of the oxidation process, involving the gain of two electrons and two protons. jackwestin.com This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). chegg.com
The equilibrium between hydroquinone and p-benzoquinone is a dynamic process influenced by the concentrations of the reactants, products, and the surrounding chemical environment, including pH. jackwestin.com In photocatalytic systems, under certain conditions where the concentration of p-benzoquinone exceeds that of dissolved oxygen, it can be quantitatively reduced to hydroquinone by reacting with photogenerated electrons. researchgate.net
The reversible nature of the hydroquinone/p-benzoquinone redox couple makes it a key component in various applications, including as an electron transfer mediator in enzyme-catalyzed reactions. jackwestin.com
Cyclic voltammetry (CV) is a powerful technique for studying the electrochemical behavior of the hydroquinone/p-benzoquinone system. rsc.orgrsc.org A typical cyclic voltammogram of hydroquinone shows a distinct anodic (oxidation) peak and a corresponding cathodic (reduction) peak. mjcce.org.mk
The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the electron transfer kinetics of the reaction. For an ideal reversible two-electron transfer process, the ΔEp is approximately 29.5 mV at 25°C. However, in practice, this value can be larger, indicating quasi-reversible or irreversible kinetics. For example, at a bare carbon paste electrode, the ΔEp for hydroquinone has been measured to be 578 mV, which decreases significantly to 83 mV at a pre-anodized carbon paste electrode, indicating improved electrocatalytic activity. rsc.org Similarly, at an ordinary platinum electrode in 1 mol/l HClO₄, the ΔEp was found to be 463 ± 3 mV. mjcce.org.mk
The peak currents in the cyclic voltammogram are typically proportional to the concentration of hydroquinone, a relationship that can be used for quantitative analysis. nih.govresearchgate.net Studies have shown a good linear relationship between the oxidation peak current and hydroquinone concentration over a significant range. nih.govresearchgate.net
Table 1: Electrochemical Parameters of Hydroquinone from Cyclic Voltammetry Studies
| Electrode Material | Electrolyte | Peak Potential Separation (ΔEp) (mV) | Linear Concentration Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Reference |
| Nanometer cobalt/l-glutamate-modified glassy carbon electrode | 0.2 M PBS (pH 7.0) | Not specified | 3.85 × 10⁻⁶ to 1.30 × 10⁻³ | 4.97 × 10⁻⁷ | nih.govresearchgate.net |
| Ordinary Platinum Electrode | 1 mol/l HClO₄ | 463 ± 3 | Not specified | Not specified | mjcce.org.mk |
| Pre-anodized Carbon Paste Electrode | Not specified | 83 | 4 × 10⁻⁷ to 1.0 × 10⁻⁴ | 1.05 × 10⁻⁷ | rsc.org |
This table is interactive. Click on the headers to sort the data.
Radical Chemistry and Intermediates
The redox chemistry of hydroquinone is intimately linked to the formation of radical intermediates, particularly the semiquinone radical.
Oxidation of hydroquinones: Heme-containing peroxidases can oxidize hydroquinones to their corresponding semiquinone radicals. acs.org
Reduction of quinones: Enzymes like xanthine (B1682287) oxidase can reduce quinones to semiquinone radicals. acs.org
Comproportionation: A reaction between a hydroquinone and a quinone can produce the semiquinone radical. acs.org
Autoxidation: Hydroquinones can undergo autoxidation, especially in alkaline solutions, to form semiquinone radicals. nih.gov
The semiquinone radical itself can undergo further reactions. It can be oxidized to the quinone or reduced to the hydroquinone. The stability and reactivity of the semiquinone radical are influenced by factors such as pH and the presence of substituents on the benzene (B151609) ring. nih.gov
Hydroquinone can act as a radical scavenger. The mechanism often involves the donation of a hydrogen atom from the hydroxyl group to another radical, thereby neutralizing it. This process results in the formation of a more stable semiquinone radical.
The kinetics of these radical scavenging reactions are crucial in understanding the antioxidant properties of hydroquinone. For instance, in the context of photocatalysis, p-benzoquinone has been used as a scavenger for superoxide (B77818) radicals (O₂⁻•). researchgate.net However, research indicates that if the concentration of p-benzoquinone is high enough, it may react with photogenerated electrons instead of the superoxide radicals. researchgate.net
The interaction between the hydroquinone/quinone system and reactive oxygen species (ROS) like superoxide is complex. While hydroquinone can scavenge radicals, the reoxidation of hydroquinone and semiquinone can also lead to the production of superoxide radicals, creating a futile redox cycle under certain conditions. researchgate.netacs.org
Kinetics and Thermodynamics of Benzene-1,4-diol Reactions
The reactivity of benzene-1,4-diol, also known as hydroquinone, is characterized by the two hydroxyl groups attached to the benzene ring in a para position. atamankimya.com These hydroxyl groups are weakly acidic, similar to other phenols, and can lose a proton to form a phenolate (B1203915) ion. wikipedia.org The kinetics and thermodynamics of its reactions are influenced by factors such as the solvent, temperature, and the presence of catalysts or other reagents.
One notable reaction is the oxidation of benzene-1,4-diol. Studies on the oxidation of benzene-1,4-diol by trisoxalatocobaltate(III) ion in an aqueous acidic medium have shown that the reaction follows a second-order rate law, being first order in both reactants. The rate constant for this reaction was determined to be (1.65 ± 0.16) x 10⁻³ mol⁻¹ dm³ s⁻¹ at 25.0 ± 0.1°C and an ionic strength of 1.0 mol dm⁻³. The reaction rate was found to be independent of the acid concentration in the range of 0.02 to 0.50 mol dm⁻³, which is attributed to the low dissociation constant of benzene-1,4-diol in this range. The lack of effect of ionic strength on the reaction rate suggests that the undissociated form of benzene-1,4-diol is the primary reacting species. This oxidation is believed to proceed via an outer-sphere mechanism, with the formation of a semiquinone radical as a rate-determining step, although this radical is highly reactive and not easily observed experimentally.
The thermodynamics of benzene-1,4-diol have also been a subject of study. Critically evaluated thermophysical property data is available from sources like the NIST/TRC Web Thermo Tables (WTT). nist.gov This data includes properties such as the enthalpy of phase transition, enthalpy of vaporization or sublimation, and heat capacity at various conditions, which are crucial for understanding the energy changes associated with its reactions and phase behavior. nist.gov For instance, the enthalpy of sublimation for 2,5-dimethyl-1,4-benzenediol, a derivative, has been reported to be in the range of 332 to 361 kJ/mol. nist.gov
The formation of complexes is another important aspect of benzene-1,4-diol's reactivity. For example, it reacts rapidly with palladium(II) aqua-ions in acidic aqueous perchlorate (B79767) media to form a 1:1 green complex. rsc.org The equilibrium quotient for this reaction, {Pd²⁺+ H₂cat ⇌[Pd(cat)]+ 2H⁺}, was found to be (6 ± 2)× 10⁻³ mol dm⁻³ at 25 °C and an ionic strength of 0.20 mol dm⁻³. rsc.org The forward reaction rate shows a combined [H⁺]⁻¹ and [H⁺]⁻² dependence, indicating that the reaction proceeds through pathways involving [Pd(OH)]⁺ and Pd[OH]₂ with the diol to form a chelate complex. rsc.org
Specific Reaction Types and Advanced Transformations
Benzene-1,4-diol is a significant monomer and inhibitor in polymerization reactions. Its antioxidant properties are exploited to prevent the radical-initiated polymerization of various monomers like acrylic acid, methyl methacrylate (B99206), and cyanoacrylate, thereby extending the shelf life of photosensitive resins. atamankimya.com It acts as a free radical scavenger. atamankimya.com
As a monomer, benzene-1,4-diol, or more specifically its disodium (B8443419) diphenolate salt, is a key component in the production of high-performance polymers. atamankimya.com This salt is used as an alternating comonomer unit in the synthesis of polyetheretherketone (PEEK), a robust engineering thermoplastic. atamankimya.com The ability of benzene-1,4-diol to lose a hydrogen cation from both hydroxyl groups to form a diphenolate ion is central to this application.
Furthermore, derivatives of benzene-1,4-diol are utilized in the synthesis of other polymers. For instance, 1,4-benzenedimethanol, a related diol, is used in iron-catalyzed dehydrocoupling polymerization with silane (B1218182) monomers to produce poly(silylether)s with number average molecular weights reaching up to 36.3 kDa. researchgate.net
The following table summarizes the role of benzene-1,4-diol in various polymerization reactions:
| Role | Polymerization System | Resulting Polymer/Effect |
| Inhibitor | Acrylic acid, methyl methacrylate, cyanoacrylate | Prevents premature polymerization |
| Comonomer | With a corresponding comonomer | Polyetheretherketone (PEEK) |
| Precursor (as a derivative) | 1,4-benzenedimethanol with silanes | Poly(silylether)s |
Benzene-1,4-diol and its derivatives can participate in coupling reactions. Diazonium coupling reactions, for instance, involve the reaction of a diazonium salt with an activated aromatic ring to form an azo compound, characterized by a nitrogen-nitrogen double bond bridge between two aromatic rings. chemguide.co.ukcsbsju.edu While direct coupling of benzene-1,4-diol with diazonium salts is less common, the principles of electrophilic aromatic substitution that govern these reactions are relevant to its reactivity. csbsju.edu The hydroxyl groups of benzene-1,4-diol are activating groups, making the ring susceptible to electrophilic attack.
Oligomerization, the formation of short-chain polymers, can also occur. For example, the synthesis of allyl-functionalized cyanate (B1221674) ester oligomers has been reported, which involves precursors that can be structurally related to benzene-1,4-diol derivatives. researchgate.net
A notable reaction that can lead to oligomeric products is the Friedel-Crafts arylation, also known as the Scholl reaction. nih.gov This reaction typically involves the coupling of two aromatic rings using a strong acid catalyst. nih.gov While this reaction often leads to mixtures of aromatic products, coordination of benzene to a tungsten complex has been shown to enable the coupling with a second arene without subsequent rearomatization or oligomerization, leading to functionalized cyclohexenes. nih.gov
Research has also explored the selective monoetherification of benzene-1,4-diol. researchgate.net Catalytic amounts of NaNO₂ in acidic conditions can promote the reaction between benzene-1,4-diol and alcohols to selectively yield the corresponding mono-ether. researchgate.net The proposed mechanism involves the in-situ generation of a semi-quinone intermediate, which then undergoes nucleophilic attack by the alcohol. researchgate.net
Benzene-1,4-diol is known to form various complexes and participate in supramolecular assemblies. A classic example is the formation of quinhydrone, a dark-green crystalline charge-transfer complex, when colorless benzene-1,4-diol and yellow benzoquinone are co-crystallized in a 1:1 ratio. This complex has a melting point of 171 °C and dissociates back into its constituent molecules when dissolved in hot water.
Benzene-1,4-diol can also act as a guest molecule in the formation of clathrates, which are inclusion compounds where guest molecules are trapped within the crystal lattice of a host molecule. The diol host compound 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779) has been shown to include all three isomers of benzenediol (ortho, meta, and para). rsc.org X-ray crystallography has revealed that the clathrates formed with ortho- and para-benzenediol are stabilized by hydrogen bonds. rsc.org Competition experiments demonstrated that the para-isomer (benzene-1,4-diol) is preferentially enclathrated by this host. rsc.org This selectivity is explained by lattice energy calculations. rsc.org
The interaction of benzene-1,4-diol with metal ions has also been studied. As mentioned earlier, it forms a 1:1 complex with palladium(II) in aqueous solution. rsc.org Furthermore, computational studies on the interaction of benzene-1,4-dicarboxamide with methylmalonyl dichloride have provided insights into the sequential formation of mono- and bis(1,3-oxazine-6-one) derivatives, highlighting the role of charge distribution on the reactivity of the amide groups. mdpi.com
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic methods are instrumental in elucidating the molecular structure and electronic properties of benzene-1,4-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.
¹H NMR: In the proton NMR spectrum of benzene-1,4-diol, the chemical shifts are influenced by the electron-donating hydroxyl groups and the aromatic ring current. researchgate.netchemicalbook.comnih.gov The protons on the benzene ring typically appear as a singlet, indicating their chemical equivalence due to symmetry. The hydroxyl protons also give rise to a distinct signal. The exact chemical shifts can vary depending on the solvent used. researchgate.netresearchgate.net
¹³C NMR: The ¹³C NMR spectrum of benzene-1,4-diol shows distinct signals for the carbon atoms. rsc.orgresearchgate.net The carbon atoms attached to the hydroxyl groups (C-O) are deshielded and appear at a lower field compared to the other ring carbons. The symmetry of the molecule results in fewer signals than the total number of carbon atoms.
2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are employed to correlate the signals of directly bonded ¹H and ¹³C atoms, confirming the assignments made in the 1D spectra. researchgate.net
Interactive Data Table: NMR Data for Benzene-1,4-diol
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~6.6 | Singlet | Aromatic (4H) |
| ¹H | ~8.5 | Singlet | Hydroxyl (2H) |
| ¹³C | ~116 | C-H | |
| ¹³C | ~149 | C-O |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Infrared (IR) and Raman Spectroscopy (Vibrational Analysis)
IR Spectroscopy: The infrared spectrum of benzene-1,4-diol is characterized by several key absorption bands. rsc.orgchegg.comlibretexts.org A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, often broadened due to hydrogen bonding. chegg.com The C-H stretching vibrations of the aromatic ring are observed between 3000 and 3100 cm⁻¹. libretexts.org In-ring C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. libretexts.org Strong absorptions in the 900-675 cm⁻¹ range are attributed to out-of-plane C-H bending. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.orgspectroscopyonline.com The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum. For instance, the ring breathing mode is a characteristic Raman band. Studies using surface-enhanced Raman spectroscopy (SERS) have been conducted on related compounds like 1,4-benzenedithiol (B1229340) to analyze their structure on nanoparticle surfaces. electrochemsci.org
Interactive Data Table: Key Vibrational Frequencies for Benzene-1,4-diol
| Vibrational Mode | Frequency Range (cm⁻¹) | Technique |
| O-H Stretch | 3200-3600 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR |
| C-C In-ring Stretch | 1400-1600 | IR, Raman |
| C-H Out-of-plane Bend | 900-675 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within the benzene-1,4-diol molecule. shu.ac.uk The absorption of UV or visible radiation promotes electrons from lower energy orbitals to higher energy orbitals. shu.ac.uk
The UV-Vis spectrum of hydroquinone typically exhibits absorption maxima around 222 nm and 292 nm. researchgate.netsielc.comunpatti.ac.id These absorptions are attributed to π → π* electronic transitions within the benzene ring. researchgate.netyoutube.com The presence of the hydroxyl groups can cause a shift in the absorption bands compared to unsubstituted benzene. The exact position of the absorption maxima can be influenced by the solvent and pH. bilkent.edu.tr For instance, in aqueous solution, the peak is observed at λmax = 292 nm. researchgate.net Other sources report maxima at 291 nm and 294 nm. mdpi.com
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. youtube.commiamioh.edu
In the mass spectrum of a related compound, benzene, the molecular ion peak ([M]⁺) is observed at an m/z corresponding to its molecular weight. docbrown.info A common fragmentation pattern for aromatic compounds is the loss of a hydrogen atom to form an [M-1]⁺ ion. docbrown.info For benzene-1,4-diol, the molecular ion peak would be expected at m/z 110. Fragmentation may involve the loss of a hydrogen atom, a hydroxyl group, or cleavage of the aromatic ring. The fragmentation pattern of 1,4-dimethylbenzene, for example, shows a significant peak corresponding to the loss of a hydrogen atom from the parent molecular ion. docbrown.info Another study on benzene's mass spectrum details the successive loss of hydrogen atoms. fluorine1.ru
Electron Energy-Loss Spectroscopy (EELS) and Auger Spectroscopy
EELS and Auger spectroscopy are surface-sensitive techniques that provide information about the elemental composition and electronic structure of materials. jeol.comwikipedia.orgepfl.chucsd.edu
EELS: Electron energy-loss spectroscopy involves analyzing the energy loss of electrons after they have interacted with a sample. wikipedia.orgepfl.ch This technique can probe various excitations, including interband transitions and core-level ionizations, providing insights into the electronic properties of benzene-1,4-diol. jeol.comwikipedia.org While specific EELS studies on benzene-1,4-diol are not widely available, the technique is, in principle, capable of providing valuable data on its electronic structure. aps.org
Auger Spectroscopy: Auger Electron Spectroscopy (AES) is used to determine the elemental composition of a sample's surface. jiwaji.edulibretexts.org It involves the detection of Auger electrons, which are emitted from an atom in a process following the removal of a core electron. jiwaji.edu AES could be used to confirm the elemental composition (carbon and oxygen) of a benzene-1,4-diol sample.
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. docbrown.info
Benzene-1,4-diol exists in different polymorphic forms, with the α and β forms being the most common. researchgate.net The crystal structure reveals the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state packing. researchgate.netrsc.org
For example, the β-hydroquinone clathrate has been studied, revealing a hexagonal unit cell. rsc.org In this structure, the hydrogen-bonded hexagonal rings of hydroxyl groups are nearly planar. rsc.org The C-C bond lengths in the aromatic ring are intermediate between those of a single and a double bond, consistent with the delocalized π-electron system of the benzene ring. docbrown.info High-resolution X-ray and neutron diffraction studies on hydroquinone clathrates provide detailed insights into host-guest interactions. acs.org
Interactive Data Table: Crystallographic Data for a β-Hydroquinone Clathrate
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P3 |
| a (Å) | 16.67(1) |
| c (Å) | 5.518(5) |
| Z | 3 |
Data from a study on a β-hydroquinone clathrate with hydrogen sulphide. rsc.org
Advanced Spectroscopic and Structural Characterization
The crystal structure of benzene-1,4-diol (B12442567) (hydroquinone, HQ) is significantly influenced by the formation of robust intermolecular hydrogen bonding networks. The primary interaction governing the crystal packing is the O−H···O hydrogen bond. au.dk In the β-polymorph of hydroquinone (B1673460), molecules organize into a three-dimensional hydrogen-bonded framework, creating infinitely long void channels that run through the structure. au.dk The architecture of these channels is defined by hexagonal rings formed by O-H groups oriented in the ab-plane, which constitute the narrowest part of the channels. au.dk
The stability and arrangement of the crystal lattice are dominated by these host-host interactions. au.dk The O−H···O hydrogen bond is a normal electrostatic interaction at ambient conditions, with an O···O distance of approximately 2.72 Å. au.dk However, under high pressure, this bond can become more energetic and partly covalent. au.dk
The interplay between different types of intermolecular forces is critical. The intrinsic weakness of certain types of resonance-assisted hydrogen bonds (RAHB) can allow for alternative packing arrangements controlled by other forces, such as dipole-dipole interactions between carbonyl groups in derivative structures. nih.gov The lack of hydrogen bond donor groups in derivatives can lead to less tightly packed crystals with weaker intermolecular bonds, as confirmed by lower enthalpies of fusion. nih.gov
Benzene-1,4-diol is known to exhibit polymorphism, existing in at least four different solid crystalline forms, denoted as α, β, γ, and δ. aip.org The α-HQ form is the thermodynamically stable polymorph at ambient conditions and possesses R3̅ space group symmetry, featuring a hydrogen-bonded network of α-helices. au.dk The β-HQ structure, which is isostructural to hydroquinone clathrates, is also stable under ambient conditions and has the same R3̅ space group symmetry. au.dkaip.org The γ-HQ form is a metastable monoclinic crystalline phase that can be obtained by rapid evaporation in ether or through sublimation. aip.org
Co-crystallization is a prominent phenomenon for hydroquinone, where it forms multi-component crystals with various other molecules, known as co-formers. This process can lead to the formation of novel crystal structures with modified physicochemical properties. hku.hk The study of co-crystal polymorphism has revealed that, like single-component crystals, co-crystals can also exist in different polymorphic forms. researchgate.net
A historically significant example is the 1:1 co-crystal of hydroquinone and benzoquinone, known as quinhydrone, first reported in 1844. youtube.com Its structure consists of alternating hydroquinone and benzoquinone molecules forming hydrogen-bonded chains, which then stack into sheets directed by charge transfer interactions. youtube.com This motif of cooperative hydrogen bonding and charge transfer interactions is highly predictable and can be extended to more complex systems. youtube.com
Recent research has explored a variety of hydroquinone co-crystals. For example, co-crystals have been successfully formed with propan-2-ol, N,N-dimethylacetamide (DMA), and N,N-diethylformamide (DEF) in different stoichiometric ratios. rsc.orgresearchgate.net The anti-depressant drug agomelatine (B1665654) is particularly notable for its ability to co-crystallize with numerous co-formers, including hydroquinone, forming at least two novel polymorphs (Form III and Form IV). researchgate.net In the agomelatine-hydroquinone co-crystal system, thermal analysis has shown that the different polymorphs are enantiotropically related, with one form being more stable at higher temperatures. researchgate.net
Table 1: Examples of Benzene-1,4-diol Co-crystals
| Co-former | Stoichiometric Ratio (HQ:Co-former) | Crystal System/Space Group | Reference |
|---|---|---|---|
| Benzoquinone (Quinhydrone) | 1:1 | Monoclinic | youtube.com |
| Propan-2-ol | Not Specified | Not Specified | rsc.orgresearchgate.net |
| N,N-dimethylacetamide (DMA) | Not Specified | Not Specified | rsc.orgresearchgate.net |
| N,N-diethylformamide (DEF) | Not Specified | Not Specified | rsc.orgresearchgate.net |
| Agomelatine (Form II) | 1:1 | Orthorhombic / P212121 | ub.edu |
| Agomelatine (Form III) | 1:1 | Not Specified | researchgate.net |
The β-polymorph of hydroquinone (β-HQ) is renowned for its ability to act as a host lattice, forming non-stoichiometric inclusion compounds known as clathrates. aip.org In these structures, small "guest" molecules are trapped within the voids of the crystalline host framework. aip.org The β-HQ host lattice is composed of two interpenetrated but not interconnected networks. aip.org This framework creates cavities that are moderately electronegative and can encapsulate a variety of small molecules without forming covalent bonds with them. acs.org
Three distinct crystallographic host lattices for β-HQ clathrates have been identified, designated as type I, II, and III, all sharing a 1:3 guest-to-HQ stoichiometric proportion. aip.org The specific type of β-HQ structure that forms is dependent on the nature and size of the guest molecule, as well as the formation conditions. aip.org Type I clathrates crystallize in the rhombohedral space group R3̅. aip.org
A wide array of guest molecules have been shown to form clathrates with hydroquinone. These include noble gases like Argon (Ar), Xenon (Xe), and Krypton (Kr), as well as other small molecules such as hydrogen sulfide (B99878) (H₂S), methane (B114726) (CH₄), and carbon dioxide (CO₂). aip.org The interactions between the host and guest are significant; calculated binding energies reveal strong interactions with the host system. acs.org For instance, the CO₂ guest molecule exhibits a thermodynamic stability within the hydroquinone clathrate that is comparable to or even greater than that of many molecular co-crystals. acs.org
The process of guest release from these clathrates has been studied, showing that upon heating, the guest molecules are released at a specific decomposition temperature, causing a structural transition from the β-HQ clathrate to the α-HQ phase plus the gaseous guest. aip.org Spectroscopic methods like Raman and solid-state ¹³C NMR are effective for characterizing the occupation of guest molecules within the clathrate cages. acs.org For example, ¹³C NMR signals at 125 ppm provide clear evidence of CO₂ molecules trapped within the hydroquinone framework. acs.org
Table 2: Guest Molecules in Benzene-1,4-diol (β-HQ) Clathrates
| Guest Molecule | Clathrate Type | Analytical Technique(s) | Reference |
|---|---|---|---|
| Carbon Dioxide (CO₂) | Type I | X-ray Diffraction, Neutron Diffraction, Raman, NMR | aip.orgacs.orgacs.org |
| Methane (CH₄) | Type I | Molecular Dynamics, X-ray Diffraction | aip.orgnih.gov |
| Argon (Ar) | Type I | Not Specified | aip.org |
| Xenon (Xe) | Type I | Not Specified | aip.org |
| Krypton (Kr) | Type I | Not Specified | aip.org |
| Hydrogen Sulfide (H₂S) | Type I | Not Specified | aip.org |
| Nitrogen (N₂) | Not Specified | X-ray Diffraction, Raman Spectroscopy | hpmpc.org |
| Acetonitrile (B52724) | Not Specified | X-ray Diffraction | au.dk |
The adsorption and orientation of benzene-1,4-diol on solid surfaces can be investigated using advanced surface science techniques. Low-Energy Electron Diffraction (LEED) is a powerful method for determining the structure of crystalline surfaces and the arrangement of molecules adsorbed upon them. princeton.edu Studies utilizing LEED, in conjunction with other methods like Auger electron spectroscopy and infrared spectroscopy, have provided insights into the orientation of hydroquinone molecules when adsorbed on platinum electrodes. princeton.edu Such research is crucial for understanding the interfacial behavior of this compound, which is relevant in fields like electrochemistry and catalysis. The patterns produced by LEED can reveal whether the adsorbed molecules form a disordered layer or a well-defined, ordered overlayer, and how that order changes with coverage and electrode potential. princeton.edu
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| Benzene-1,4-diol | Hydroquinone, Quinol |
| Propan-2-ol | Isopropyl alcohol |
| N,N-dimethylacetamide | DMA |
| N,N-diethylformamide | DEF |
| Carbon Dioxide | CO₂ |
| Methane | CH₄ |
| Argon | Ar |
| Xenon | Xe |
| Krypton | Kr |
| Hydrogen Sulfide | H₂S |
| Agomelatine | - |
| Benzoquinone | - |
| Curcumin | - |
| Acetonitrile | - |
| Methanol (B129727) | - |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of benzene-1,4-diol (B12442567) at the atomic and molecular level. iarjset.comnih.gov These methods solve the Schrödinger equation for the molecule, providing information about its energy, geometry, and electronic characteristics. iarjset.comnih.gov
The electronic structure of benzene-1,4-diol has been a subject of theoretical investigation to understand its reactivity and spectroscopic properties. iarjset.comresearchgate.net Quantum chemical calculations reveal the distribution of electrons within the molecule and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iarjset.comresearchgate.netuq.edu.au
The HOMO and LUMO are crucial for determining the molecule's chemical reactivity. iarjset.comuq.edu.au For benzene-1,4-diol, the HOMO is primarily located on the benzene (B151609) ring and the oxygen atoms of the hydroxyl groups, indicating these are the likely sites for electrophilic attack. researchgate.net Conversely, the LUMO is distributed over the aromatic ring. uq.edu.au The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its ability to participate in charge transfer interactions. iarjset.com Studies have shown that the hydroxyl groups significantly influence the molecular orbitals. researchgate.net
Table 1: Frontier Molecular Orbital Energies of Benzene-1,4-diol
Note: The values are based on DFT calculations and may vary depending on the specific method and basis set used. acs.org
Theoretical methods are employed to map out the potential energy surfaces of chemical reactions involving benzene-1,4-diol. This includes the oxidation of hydroquinone (B1673460) to benzoquinone, a fundamental process in both chemistry and biology. ut.ac.irnih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energies and reaction mechanisms. usu.edu
For instance, in the oxidation of hydroquinone, calculations can identify the structure of the semiquinone intermediate and the transition states leading to its formation and subsequent oxidation to quinone. ut.ac.ir These calculations help to elucidate the step-by-step process of the reaction, providing a level of detail that is often difficult to obtain experimentally. usu.edu The energetics of these pathways are crucial for understanding the kinetics and thermodynamics of the reactions. nih.govusu.edu
Quantum chemical calculations are highly effective in predicting various spectroscopic properties of benzene-1,4-diol, which can then be compared with experimental data for validation. iarjset.complos.org This includes vibrational (infrared and Raman) and electronic (UV-Visible) spectra. iarjset.com
By calculating the vibrational frequencies and their corresponding intensities, a theoretical vibrational spectrum can be generated. iarjset.com This aids in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, the calculation of electronic transition energies and oscillator strengths allows for the prediction of the UV-Visible absorption spectrum. plos.org These predictions are valuable for identifying the compound and understanding its electronic transitions. iarjset.complos.org Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) can be used to predict NMR chemical shifts, providing further structural confirmation. iarjset.comresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of benzene-1,4-diol and its interactions with its environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, providing insights into dynamic processes. researchgate.netaip.org
The reactivity of benzene-1,4-diol can be significantly influenced by the solvent. MD simulations are used to study the solvation of hydroquinone in various solvents, revealing how solvent molecules arrange themselves around the solute and how this affects its properties and reactivity. arxiv.org
Simulations can model the hydrogen bonding interactions between the hydroxyl groups of benzene-1,4-diol and polar solvent molecules like water. arxiv.org This provides a molecular-level understanding of solvation shells and their impact on the electronic structure and reactivity of the solute. By analyzing the dynamics of the solvent molecules in the vicinity of benzene-1,4-diol, researchers can gain insights into how the solvent mediates chemical reactions.
Benzene-1,4-diol is known to form crystalline inclusion compounds called clathrates, where guest molecules are trapped within a host lattice of hydroquinone molecules. aip.orgnih.gov Molecular dynamics simulations are a powerful tool for investigating the formation, stability, and dynamics of these clathrates. aip.orgnih.govnih.gov
MD simulations can model the self-assembly of hydroquinone molecules in the presence of guest molecules (like CO2, CH4, or H2) to form the clathrate structure. researchgate.netnih.govuhu-ciqso.es These simulations provide insights into the role of guest molecules in stabilizing the clathrate lattice. nih.govuhu-ciqso.esacs.org Furthermore, simulations can be used to study the diffusion of guest molecules within the clathrate cavities and the conditions under which the clathrate structure becomes unstable and dissociates. researchgate.netnih.gov The stability of these clathrates is found to be dependent on factors like temperature and the loading of guest molecules. nih.gov
Table 2: Investigated Guest Molecules in Benzene-1,4-diol Clathrates
Note: The guest molecules play a crucial role in the formation and stability of the β-hydroquinone clathrate structure. nih.govuhu-ciqso.esacs.org
Theoretical Understanding of Redox Potentials and Electron Transfer Kinetics
Computational chemistry provides significant insights into the redox behavior of the benzene-1,4-diol (hydroquinone) system. Theoretical models are crucial for understanding the fundamental principles governing its oxidation-reduction potentials and the kinetics of electron transfer, which are central to its function as a reducing agent and antioxidant.
High-level ab initio calculations have been employed to study the interaction between hydroquinone and benzene molecules. nih.gov Studies calculating the intermolecular interaction energy using methods like Møller-Plesset second-order perturbation theory (MP2) and coupled cluster theory (CCSD(T)) have found that the binding energy between hydroquinone and benzene is larger than that of a benzene dimer. The analysis reveals that dispersion interaction is a key factor in the attraction between the two molecules. nih.gov Two primary conformations are found to be nearly isoenergetic: a T-shaped structure and a parallel, displaced structure. nih.gov
Theoretical calculations, such as the Complete Neglect of Differential Overlap (CNDO/2) molecular orbital (MO) method, have been effective in correlating electronic energies with experimentally determined standard redox potentials (E°). acs.org For benzenediol isomers and their derivatives, a strong correlation exists between the standard redox potential and both the energy of the Highest Occupied Molecular Orbital (HOMO) and the difference in total electronic energy (ΔE_T) between the neutral molecule (e.g., hydroquinone) and its cation radical (e.g., semiquinone radical). acs.org This correlation demonstrates that the redox potential is governed by factors influencing the HOMO energy level and the stability of the resulting radical cation. acs.org
Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-311+G(d) level, have been used to understand the effect of substituents on the oxidation potential of hydroquinone derivatives like 1,4-dimethoxybenzene. nih.gov These studies show that the oxidation potential can be systematically modified by adding either electron-donating or electron-withdrawing groups to the aromatic ring. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase it. nih.gov This theoretical approach allows for the rational design of redox shuttles with specific potentials for applications such as overcharge protection in lithium-ion batteries. nih.gov
The kinetics of the electron transfer in the hydroquinone/benzoquinone redox couple have also been investigated. Experimental electrochemical studies, such as cyclic voltammetry, show that the oxidation of hydroquinone exhibits moderately fast charge transfer kinetics. researchgate.net The separation between the anodic and cathodic peak potentials (ΔEp) in voltammograms provides a measure of these kinetics. For instance, a peak-to-peak separation of 71 mV has been reported for hydroquinone oxidation at a nano-architectured platinum electrode, indicating a quasi-reversible and rapid electron transfer process. researchgate.net The stability of the oxidized product, p-benzoquinone, is confirmed by the ratio of cathodic to anodic peak currents, which is typically close to unity. researchgate.net
| Theoretical Method | System Studied | Key Findings | Reference |
| CNDO/2 MO | Benzenediol Derivatives | Strong correlation between HOMO energy/ΔE_T and standard redox potential (E°). | acs.org |
| DFT (B3LYP/6-311+G(d)) | 1,4-dimethoxybenzene Derivatives | Substituents systematically alter oxidation potential; electron-donating groups decrease it, and electron-withdrawing groups increase it. | nih.gov |
| MP2 & CCSD(T) | Hydroquinone-Benzene Clusters | Binding energy is larger than the benzene dimer; T-shaped and parallel conformations are nearly isoenergetic. Dispersion forces are critical. | nih.gov |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational methodology used to build models that correlate the structural features of molecules with their physicochemical properties. This statistical approach is valuable for predicting the properties of compounds like benzenoid hydrocarbons, including benzene and its derivatives such as hydroquinone, thereby reducing the need for extensive laboratory experiments. researchgate.net
QSPR models are developed by establishing a mathematical relationship between calculated molecular descriptors and experimentally measured properties. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic features. researchgate.net For benzenoid hydrocarbons, topological indices, which are derived from the graph representation of the molecule, have been successfully used in QSPR studies. researchgate.net
Recent research has focused on using novel entropy measures, based on the neighborhood degree sum of vertices in the molecular graph, as descriptors to predict various physical properties of benzene derivatives. The process involves:
Partitioning the edges of the molecular graph based on the degree sum of neighboring vertices.
Calculating neighborhood entropy measures from this partition.
Using regression analysis (e.g., linear or curvilinear) to build a model linking these entropies to experimental data. researchgate.net
Properties of benzenoid hydrocarbons that have been analyzed using QSPR models include the Gibbs energy of formation (GE) and Henry's Law constant (HL). researchgate.net Studies have shown that QSPR models based on specific topological indices can achieve high correlation coefficients (r > 0.99) for predicting these properties, indicating a strong predictive power. researchgate.net These models often outperform those based on more traditional indices like the Randić index or the sum-connectivity index. researchgate.net
The development of such robust QSPR models is crucial for screening new compounds and for understanding the underlying relationships between molecular structure and physical characteristics in the class of benzenoid hydrocarbons. researchgate.net
| Property | Description | Relevance to QSPR |
| Gibbs Energy (GE) | A thermodynamic potential that measures the maximum reversible work that may be performed by a system at constant temperature and pressure. | QSPR models can predict the thermodynamic stability of benzenoid hydrocarbons. researchgate.net |
| Henry's Law Constant (HL) | An indicator of the solubility of a gas in a liquid. | Used in QSPR to predict the partitioning behavior of volatile and semi-volatile benzenoid compounds between air and water. researchgate.net |
| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Correlated in QSPR studies to understand intermolecular forces and molecular volume. researchgate.net |
| Critical Properties (T_c, P_c, V_c) | The critical temperature, pressure, and volume define the point at which distinct liquid and gas phases do not exist. | QSPR models are used to estimate these values, which are important for chemical engineering applications. researchgate.net |
Advanced Applications in Materials Science and Engineering
Polymer Chemistry and Macromolecular Architectures
The reactivity of its hydroxyl groups makes benzene-1,4-diol (B12442567) a valuable component in the synthesis and stabilization of a wide range of polymeric materials.
Monomer in Condensation Polymerization (e.g., Poly(ether ether ketone) (PEEK))
Benzene-1,4-diol serves as a critical di-hydroxylated monomer in the nucleophilic substitution-based condensation polymerization to produce high-performance thermoplastics. A prime example is its use in the synthesis of Poly(ether ether ketone) (PEEK), a semi-crystalline polymer renowned for its exceptional thermal stability, chemical resistance, and mechanical properties. google.com
In the synthesis of PEEK, the disodium (B8443419) salt of benzene-1,4-diol (disodium hydroquinoxide), formed by deprotonating hydroquinone (B1673460) with a strong base, acts as a nucleophile. wikipedia.org This nucleophilic monomer is then reacted with an electrophilic comonomer, typically 4,4′-difluorobenzophenone, in a high-boiling polar aprotic solvent. google.com The polymerization proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ions displace the fluoride (B91410) ions on the benzophenone (B1666685) monomer, forming an ether linkage and building the PEEK polymer chain. The para-positioning of the hydroxyl groups in benzene-1,4-diol is crucial for creating the linear, rigid backbone structure that imparts PEEK with its desirable properties. google.comwikipedia.org
Table 1: Key Monomers in PEEK Synthesis
| Monomer Role | Chemical Name | Common Name | Structure |
| Nucleophilic Monomer | Benzene-1,4-diol | Hydroquinone | C₆H₄(OH)₂ |
| Electrophilic Monomer | 4,4′-difluorobenzophenone | 4,4'-DFBP | C₁₃H₈F₂O |
Role in Cross-linking and Network Formation (e.g., Epoxy Resins)
Benzene-1,4-diol and its derivatives can function as chain extenders or curing agents in thermosetting polymer systems, such as epoxy resins. researchgate.net Epoxy resins consist of prepolymers or oligomers containing epoxide groups. The curing process involves chemically linking these prepolymers to form a rigid, three-dimensional cross-linked network.
Stabilization of Polymeric Materials (e.g., as a polymerization inhibitor/antioxidant)
One of the most widespread industrial applications of benzene-1,4-diol is as a polymerization inhibitor and antioxidant. wikipedia.orgchempoint.comspecialchem.com It is highly effective at preventing the premature and spontaneous polymerization of monomers that are susceptible to free-radical initiation, such as acrylic acid, methyl methacrylate (B99206), and styrene, during manufacturing, transportation, and storage. wikipedia.orgnih.govjinbangch.com
The inhibitory action of benzene-1,4-diol stems from its ability to act as a free-radical scavenger. wikipedia.orgresearchgate.net The process is typically initiated by free radicals, which can be generated by heat, light, or impurities. In the presence of oxygen, these radicals often form highly reactive peroxy radicals. Benzene-1,4-diol can readily donate a hydrogen atom from one of its hydroxyl groups to these radicals, neutralizing them and stopping the polymerization chain reaction from propagating. chempoint.comeastman.com In doing so, the hydroquinone itself is converted into a stable semiquinone radical, which is far less reactive and does not initiate further polymerization. This radical can then react with another free radical to form a stable, non-radical species. eastman.com
As an antioxidant, benzene-1,4-diol protects polymers from oxidative degradation, which can lead to a loss of mechanical properties, discoloration, and reduced service life. basf.com Phenolic compounds are well-known antioxidants that work by donating a hydrogen atom to terminate the free radicals generated during oxidation. nih.govresearchgate.net The resulting phenoxy radicals are resonance-stabilized, making them relatively unreactive. nih.gov This mechanism effectively interrupts the autoxidation cycle, preserving the integrity of the polymeric material. basf.com
Electroactive Materials and Devices
The reversible redox chemistry of the benzene-1,4-diol/p-benzoquinone couple is central to its application in advanced electroactive materials and energy storage devices.
Components in Organic Electronics (e.g., Conductive Polymers)
Benzene-1,4-diol and its derivatives are explored as components in the field of organic electronics, which utilizes carbon-based materials in electronic devices. The ability of hydroquinone to be easily and reversibly oxidized to p-benzoquinone makes it a valuable redox-active moiety. mdpi.com
This property can be harnessed in several ways. For instance, polyhydroquinone (PHQ) can be formed through electropolymerization on conductive substrates like graphite (B72142) felt. mdpi.comnih.gov The resulting PHQ-modified material exhibits pseudocapacitive behavior due to the fast and reversible redox cycling between the hydroquinone and benzoquinone states within the polymer film. nih.gov This redox activity is crucial for applications where charge storage and transfer are required. The incorporation of such redox-active polymers can enhance the performance of devices by facilitating electron transfer. nih.gov While intrinsically conducting polymers (ICPs) like PEDOT form the basis of many organic electronic devices, the unique redox characteristics of hydroquinone-based systems offer a complementary approach for creating functional electroactive materials. researchgate.netsigmaaldrich.com
Redox Flow Batteries (Electrochemical Energy Storage)
Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale, grid-level energy storage, and benzene-1,4-diol and its derivatives are key candidates for the positive electrolyte (catholyte). purdue.edu AORFBs store energy in chemical species dissolved in liquid electrolytes, which are stored in external tanks and pumped through an electrochemical cell.
The quinone/hydroquinone redox couple is attractive for these systems due to its ability to undergo a reversible two-electron, two-proton reaction. mdpi.com In the battery, hydroquinone can be oxidized to benzoquinone at the positive electrode during charging, and the reverse reaction occurs during discharge. This redox couple offers robust electrode kinetics and the potential for high cell voltages. harvard.edusemanticscholar.org
Research has focused on modifying the hydroquinone structure to improve its properties for battery applications. Key challenges include limited solubility and potential instability during long-term cycling. mdpi.comharvard.edu By adding electron-donating or electron-withdrawing groups to the benzene (B151609) ring, researchers can tune the molecule's redox potential and enhance its stability and solubility. mdpi.com For example, fully substituted hydroquinones have demonstrated significantly improved stability and high accessible capacity, with some derivatives showing very low capacity decay rates over extended cycling. mdpi.com
Table 2: Electrochemical Properties of a Hydroquinone-Based Symmetric Flow Cell
| Parameter | Value | Conditions |
| Molecule | 2,6-dimethyl-3,5-bis(morpholinomethylene)benzene-1,4-diol | asym-O-5 |
| Concentration | 0.1 M | In 1 M H₃PO₄ |
| Capacity Decay Rate | 0.45% / day | Over 4 weeks of potentiostatic cycling |
| Accessible Capacity | > 82% | - |
| Data sourced from a study on novel catholytes for aqueous organic redox flow batteries. mdpi.com |
This research highlights the potential of molecular engineering of benzene-1,4-diol to create cost-effective, safe, and durable energy storage solutions. mdpi.comsemanticscholar.org
Supramolecular Assemblies and Functional Frameworks
Benzene-1,4-diol is a versatile building block in supramolecular chemistry due to its rigid aromatic core and the hydrogen-bonding capabilities of its two hydroxyl groups. These features allow it to self-assemble into a variety of ordered, non-covalent structures, including clathrates, co-crystals, and as a component in larger, functional frameworks.
The ability of benzene-1,4-diol to form extensive hydrogen-bonded networks is fundamental to its role in constructing supramolecular assemblies. acs.org The para-disposition of the hydroxyl groups allows for the formation of linear chains or extended two-dimensional and three-dimensional networks. stackexchange.com
One of the most well-known examples is the β-polymorph of hydroquinone (β-HQ), which forms a porous host lattice capable of trapping small guest molecules within its cavities, creating structures known as clathrates. acs.orgnih.govtaylorfrancis.com This self-assembly is driven by hydrogen bonds between the hydroquinone molecules, which create a cage-like framework. acs.org The electrostatic potential within the cavity of the β-HQ apohost is shallow and highly symmetric, allowing for the inclusion of a variety of guest molecules. nih.gov
Table 2: Examples of Supramolecular Structures Involving Benzene-1,4-diol
| Structure Type | Interacting Molecules/Components | Key Interactions | Resulting Framework/Property | Reference |
|---|---|---|---|---|
| Clathrate | β-Hydroquinone (host), various small molecules (guest, e.g., methanol) | Hydrogen bonding (O-H···O) | Porous host lattice with guest inclusion cavities | acs.orgtaylorfrancis.com |
| Co-crystal | Hydroquinone, p-Benzoquinone | Hydrogen bonding, charge-transfer | Quinhydrone complex | nih.gov |
| Co-crystal | Hydroquinone, N,N-Dimethylacetamide (DMA) | Hydrogen bonding (O-H···O), C-H···O contacts | Stable binary crystalline solid | researchgate.net |
| Metal-Organic Framework (MOF) | Hydroquinone-based linkers, metal ions | Coordination bonds, hydrogen bonding | Redox-switchable porous material | researchgate.net |
Photonic Materials and Optical Applications
The unique electronic and chemical properties of benzene-1,4-diol and its derivatives have led to their use in various optical and photonic applications, most notably in photography and, more recently, in the fields of nonlinear optics and fluorescent sensing.
Historically, the most significant optical application of benzene-1,4-diol (hydroquinone) is its role as a developing agent in black-and-white photography. google.com In an alkaline solution, hydroquinone is a powerful reducing agent that can reduce silver halide crystals exposed to light into elemental silver, thus forming the dark areas of a photographic image. google.com For certain rapid "activation processing" methods, hydroquinone derivatives are incorporated directly into the photographic material itself. google.com
Beyond traditional photography, the conjugated π-system of the benzene ring and the electron-donating hydroxyl groups make benzene-1,4-diol a candidate for applications in nonlinear optics (NLO). NLO materials exhibit optical properties that change with the intensity of incident light, a phenomenon crucial for technologies like optical switching and frequency conversion. optica-opn.org Theoretical studies using density functional theory have investigated the NLO properties of systems combining hydroquinone and fullerenes, suggesting that such complexes could have potential applications in optoelectronic devices. researchgate.netdergipark.org.tr
In the realm of sensing, the optical properties of materials incorporating benzene-1,4-diol can be harnessed for detection. For example, luminescent metal-organic frameworks (LMOFs) have been designed for the ratiometric fluorescence sensing of hydroquinone. nih.gov In one such sensor, an LMOF (IRMOF-3) is functionalized with rhodamine B. The framework's intrinsic blue fluorescence is quenched upon interaction with hydroquinone through an electron transfer mechanism, while the red fluorescence of the rhodamine B remains stable. This change in the ratio of blue to red fluorescence allows for the quantitative detection of hydroquinone. nih.gov This demonstrates how the specific chemical reactivity of benzene-1,4-diol can be transduced into a measurable optical signal.
Environmental Chemical Transformations and Advanced Remediation
Photolytic and Radiolytic Degradation Mechanisms
The degradation of benzene-1,4-diol (B12442567) can be initiated by light (photolysis) or high-energy radiation (radiolysis). These processes involve a series of chemical reactions that break down the aromatic structure of the molecule.
Direct Photolysis and Photoreactivity
Direct photolysis occurs when benzene-1,4-diol absorbs light energy, leading to its decomposition. Studies have shown that benzene-1,4-diol is susceptible to degradation under illumination, with its concentration decreasing significantly when exposed to UV-visible light. redalyc.org In the absence of a catalyst, the photolysis of benzene-1,4-diol can still occur, although the rate may be lower compared to catalyzed reactions. redalyc.org The direct photolysis process can lead to the formation of various aromatic and ring-opened products. researchgate.net
Sensitized Photodegradation Processes
Sensitized photodegradation involves the use of a photosensitizer, a molecule that absorbs light and then transfers the energy to the target compound, in this case, benzene-1,4-diol, or to oxygen to create reactive oxygen species. This indirect process can enhance the degradation rate. For instance, in some photocatalytic systems, the degradation of organic pollutants is primarily driven by the formation of hydroxyl radicals (•OH). mdpi.commdpi.com Trapping experiments using various scavengers have been employed to identify the roles of different reactive species. For example, isopropyl alcohol is used to trap hydroxyl radicals, while benzoquinone can be used to investigate the role of superoxide (B77818) radicals (•O₂⁻). mdpi.comacs.org
Photocatalytic Degradation Pathways (e.g., TiO2, ZnO systems)
Photocatalysis is a highly effective method for degrading benzene-1,4-diol. This process utilizes semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) as photocatalysts. redalyc.orgresearchgate.net When these materials are illuminated with light of sufficient energy, they generate electron-hole pairs, which in turn produce highly reactive oxygen species (ROS) such as hydroxyl radicals and superoxide radicals. These ROS then attack and degrade the benzene-1,4-diol molecules.
The efficiency of photocatalytic degradation depends on several factors, including the type of photocatalyst, its concentration, the pH of the solution, and the presence of other substances. researchgate.networldscientific.com For example, nanocrystalline ZnO has been shown to be an effective photocatalyst for the degradation of benzene-1,4-diol under visible light, with the degradation following pseudo-first-order kinetics. worldscientific.comworldscientific.comresearchgate.net The optimal catalyst dosage and pH are crucial for maximizing degradation efficiency. worldscientific.com Similarly, TiO₂-based photocatalysts, sometimes doped with other materials like bismuth, have demonstrated high efficiency in degrading benzene-1,4-diol, achieving over 96% degradation in some cases. acs.orgacs.org The degradation mechanism often involves the formation of intermediate products before complete mineralization to carbon dioxide and water. researchgate.net
Interactive Data Table: Photocatalytic Degradation of Benzene-1,4-diol
| Photocatalyst | Light Source | Initial Concentration (mg/L) | Catalyst Dosage (g/L) | pH | Degradation Efficiency (%) | Reference |
| Nanocrystalline ZnO | Visible Light | 10 | 4 | Neutral | >85% after 10 hours | worldscientific.com |
| Au-ZnO | UV-Visible Light | 25 | Not Specified | Not Specified | Higher than ZnO alone | redalyc.org |
| Bi-HDQ-TiO₂ | UV Irradiation | Not Specified | Not Specified | Not Specified | 96.35% after 30 min | acs.orgacs.org |
| TiO₂ | Not Specified | 20 | 0.008 | Not Specified | Formation of intermediates | researchgate.net |
Biodegradation and Biotransformation in Environmental Systems
Microorganisms play a crucial role in the natural attenuation of benzene-1,4-diol in the environment. Various bacteria and fungi have evolved complex enzymatic systems to utilize this compound as a source of carbon and energy. nih.gov
Microbial Degradation Pathways (e.g., ring-fission reactions)
The microbial degradation of benzene-1,4-diol can proceed through different pathways depending on the availability of oxygen. nih.gov
Aerobic Degradation: Under aerobic conditions, the degradation of benzene-1,4-diol typically involves two main pathways. nih.gov The first involves the initial hydroxylation of benzene-1,4-diol to form 1,2,4-trihydroxybenzene. This intermediate then undergoes a ring-fission reaction catalyzed by a dioxygenase enzyme, leading to the formation of maleylacetate. nih.gov The second, less common pathway involves the direct cleavage of the benzene-1,4-diol ring by a specific hydroquinone (B1673460) 1,2-dioxygenase, which generates a semialdehyde that is subsequently oxidized to maleylacetate. nih.gov Both pathways ultimately lead to intermediates that can enter the beta-ketoadipate pathway. nih.gov
Anaerobic Degradation: In the absence of oxygen, the degradation of benzene-1,4-diol is a less frequent process, primarily carried out by specific groups of bacteria, such as sulfate-reducing and fermenting bacteria. nih.govresearchgate.net The anaerobic pathway typically begins with the carboxylation of benzene-1,4-diol to produce gentisate (2,5-dihydroxybenzoate). nih.govresearchgate.netuni-konstanz.de Gentisate is then activated by the addition of a CoA group, a common step in the anaerobic breakdown of phenolic compounds. nih.govresearchgate.net The resulting products can then be further metabolized. nih.gov
Enzymatic Degradation by Environmental Microorganisms
A diverse range of microorganisms, including bacteria and fungi, are capable of degrading benzene-1,4-diol. nih.gov Fungi such as Aspergillus fumigatus, Candida parapsilosis, and Penicillium chrysogenum have been shown to degrade this compound. nih.gov Similarly, various bacterial genera, including Pseudomonas, Alcaligenes, and Moraxella, can utilize benzene-1,4-diol. nih.gov
The key enzymes involved in these degradation pathways are dioxygenases, which are responsible for the critical ring-cleavage step. nih.gov These enzymes are classified based on their mode of ring fission: intradiol dioxygenases cleave the aromatic ring between two hydroxyl groups, while extradiol dioxygenases cleave the ring adjacent to a hydroxyl group. nih.govresearchgate.net The specific enzymes and pathways employed can vary between different microbial species.
Interactive Data Table: Microbial Degradation of Benzene-1,4-diol
| Microorganism Type | Condition | Key Initial Step | Primary Intermediate | Pathway | Reference |
| Aerobic Bacteria | Aerobic | Hydroxylation | 1,2,4-Trihydroxybenzene | Beta-ketoadipate pathway | nih.gov |
| Aerobic Bacteria | Aerobic | Direct ring cleavage | 4-Hydroxymuconic semialdehyde | Beta-ketoadipate pathway | nih.gov |
| Anaerobic Bacteria | Anaerobic | Carboxylation | Gentisate | Benzoate-CoA pathway | nih.govresearchgate.net |
| Fungi | Aerobic | Metabolism | Not specified | Not specified | nih.gov |
Chemical Oxidation and Reduction Processes in Aquatic Environments
In aquatic environments, the chemical transformation of benzene (B151609) and its dihydroxylated derivative, benzene-1,4-diol (hydroquinone), is governed by various oxidation and reduction reactions. These processes are critical in determining the fate, persistence, and potential toxicity of these compounds in water.
Benzene , a stable aromatic hydrocarbon, is relatively resistant to natural chemical oxidation in water under normal conditions. Its primary removal mechanisms from the water column are often physical, such as volatilization. ccme.cagov.bc.ca However, chemical oxidation can be induced under specific circumstances, particularly through in-situ chemical oxidation (ISCO), a common remediation technique for contaminated groundwater. nih.govwikipedia.org In ISCO, strong oxidizing agents like persulfate or hydrogen peroxide are introduced to generate highly reactive radicals that can break down the stable benzene ring. nih.govnih.gov For instance, the activation of persulfate by transition metal oxides produces sulfate (B86663) radicals (SO₄•⁻), which are potent oxidants capable of degrading benzene. acs.org Similarly, Fenton's reagent, a mixture of hydrogen peroxide and an iron catalyst, generates hydroxyl radicals (•OH) that readily attack the benzene molecule. ca.govnih.gov The oxidation of benzene can lead to the formation of various intermediates, including phenol (B47542) and biphenyl, and in some cases, ring-cleavage products like 4-oxo-2-hexenedial. nih.govnih.govnih.gov The efficiency of these oxidation processes is influenced by factors such as pH, temperature, and the presence of other organic matter. nih.govtpsgc-pwgsc.gc.ca
Benzene-1,4-diol , also known as hydroquinone, is more susceptible to oxidation than benzene due to the presence of the hydroxyl groups, which activate the aromatic ring. In aquatic environments, benzene-1,4-diol can be readily oxidized to p-benzoquinone. This transformation is a redox reaction involving the transfer of two protons and two electrons and can be influenced by the presence of dissolved oxygen and metal cations. The redox potential of this process is significantly affected by the pH of the water. This reversible reaction between the reduced phenolic form (hydroquinone) and the oxidized quinonic form is a key aspect of its environmental chemistry.
Advanced Oxidation Processes (AOPs) for Benzene-1,4-diol Remediation
Advanced Oxidation Processes (AOPs) are a group of technologies designed to degrade recalcitrant organic pollutants, such as benzene-1,4-diol, in water. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which has a very high oxidation potential. nih.gov
The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals, which are highly effective in oxidizing organic contaminants. pjoes.com The photo-Fenton process enhances this reaction by using UV light to promote the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the production of hydroxyl radicals and improving the degradation efficiency. researchgate.netresearchgate.net
In the context of benzene-1,4-diol remediation, the Fenton process has demonstrated high efficiency. Studies have shown that this method can achieve complete degradation of benzene-1,4-diol. The degradation mechanism involves the attack of hydroxyl radicals on the hydroquinone molecule, leading to the formation of intermediates such as p-benzoquinone, and subsequently, smaller organic acids like maleic acid, pyruvic acid, and oxalic acid before eventual mineralization to CO₂ and H₂O. The efficiency of the Fenton process for benzene-1,4-diol degradation is influenced by several operational parameters.
| Parameter | Optimal Value/Range | Impact on Degradation |
|---|---|---|
| pH | ~3.0 | Lower pH values are generally more effective for the Fenton reaction. |
| H₂O₂ Concentration | Dependent on initial contaminant concentration | Affects the generation of hydroxyl radicals. |
| Fe²⁺ Concentration | Dependent on H₂O₂ concentration | Catalyzes the decomposition of H₂O₂. |
The photo-Fenton process has been shown to be even more effective than the standard Fenton process for the degradation of aromatic compounds. The addition of UV radiation can significantly accelerate the degradation and mineralization of pollutants like benzene-1,4-diol.
Ozonation involves the use of ozone (O₃) as a strong oxidant. Ozone can react directly with organic compounds or decompose to form hydroxyl radicals, especially at higher pH values. The combination of ozone with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can further enhance the generation of hydroxyl radicals, leading to more efficient degradation of pollutants.
Ozonation has been successfully applied for the degradation of benzene-1,4-diol. The process typically leads to the formation of p-benzoquinone as a primary intermediate. Catalytic ozonation, using catalysts such as sewage sludge-derived carbon, has been shown to achieve high removal rates of benzene-1,4-diol. For example, with a catalyst dose of 0.5 g/L, a 97.86% removal of a 200 mg/L benzene-1,4-diol solution was achieved within 60 minutes of ozonation.
The UV/H₂O₂ process is another effective AOP where the photolysis of hydrogen peroxide by UV radiation generates hydroxyl radicals. This process has been investigated for the removal of various organic pollutants, including benzene and its derivatives. Studies have demonstrated that the UV/H₂O₂ system can achieve over 90% degradation of benzene in a short period. The efficiency of this process is dependent on factors such as the initial concentration of the contaminant, the dosage of H₂O₂, and the intensity of the UV radiation.
| Process | Contaminant | Removal Efficiency | Reaction Time | Reference |
|---|---|---|---|---|
| Catalytic Ozonation | Benzene-1,4-diol (200 mg/L) | 97.86% | 60 min | researchgate.net |
| UV/H₂O₂ | Benzene | >95% | 5 min | issmge.org |
| UV/H₂O₂ | Benzene | >90% | 10 min | issmge.org |
| Ozone Micro-nano-bubbles | Benzene | up to 95.58% | - | ed.ac.uk |
Heterogeneous photocatalysis is an AOP that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which can mineralize a wide range of organic pollutants. mdpi.comresearchgate.netrsc.org
This technology has been effectively used for the degradation of both benzene and benzene-1,4-diol in water. The photocatalytic degradation of benzene-1,4-diol on a TiO₂ surface leads to the formation of intermediates, with p-benzoquinone being a significant one. The efficiency of the process can be influenced by various parameters such as the type and concentration of the catalyst, the pH of the solution, and the intensity of the light source. Recent research has focused on modifying TiO₂ catalysts, for instance by doping with other elements like bismuth, to enhance their photocatalytic activity. One study reported a 96.35% degradation of benzene-1,4-diol within 30 minutes using a Bi-doped TiO₂ catalyst.
The degradation kinetics in heterogeneous photocatalysis often follow the Langmuir-Hinshelwood model, which considers the adsorption of the pollutant onto the catalyst surface as a key step in the reaction mechanism. The process has the advantage of being able to utilize solar energy, making it a potentially sustainable water purification technology.
| Parameter | Effect on Degradation |
|---|---|
| Catalyst Type and Concentration | Different catalysts (e.g., TiO₂, ZnO) and their concentrations affect the number of active sites and light absorption. |
| pH | Influences the surface charge of the catalyst and the speciation of the pollutant. |
| Light Intensity | Higher intensity generally leads to a faster reaction rate up to a certain point. |
| Presence of other substances | Inorganic ions and natural organic matter can act as scavengers for reactive oxygen species, potentially inhibiting the degradation rate. |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are paramount for separating benzene-1,4-diol (B12442567) from complex matrices, enabling its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative determination of benzene-1,4-diol in various samples, particularly in cosmetic creams. etsu.edu This method is favored for its sensitivity, speed, and simplicity. etsu.edu
Reverse-phase HPLC is the most common approach. A typical setup involves a C18 column as the stationary phase. etsu.edunih.gov The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). etsu.edunih.govsielc.comsid.ir To improve the separation and peak shape, the pH of the mobile phase is often adjusted, for instance, to pH 5.0 with a buffer or modified with additives like trifluoroacetic acid. etsu.eduresearchgate.net
Several studies have validated HPLC methods for benzene-1,4-diol analysis, demonstrating excellent linearity over specific concentration ranges. For example, one method showed linearity from 2.0 to 40.0 μg/mL with a correlation coefficient of 0.9998. etsu.edu Another reported a linear range of 0.5-200 μg/mL. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for sensitivity. Reported LODs for benzene-1,4-diol using HPLC are as low as 0.16 μg/mL, with LOQs around 0.53 μg/mL. etsu.edu Another method combined with microdialysis sampling achieved a detection limit of 0.2 μM. nih.gov
The following table summarizes the parameters of a validated HPLC method for the determination of benzene-1,4-diol in cosmetic creams. etsu.edu
| Parameter | Value |
| Column | RP-C18 |
| Mobile Phase | Water:Methanol (70:30), pH 5.0 |
| Linearity Range | 2.0-40.0 μg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 0.16 μg/mL |
| Limit of Quantitation (LOQ) | 0.53 μg/mL |
| Recovery | 92.4% - 99.0% |
| Precision (CV) | < 2.2% |
This table presents data from a specific validated HPLC method for hydroquinone (B1673460) analysis in cosmetic creams. etsu.edu
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity, precision, and accuracy for the analysis of benzene-1,4-diol. unpatti.ac.id It is a powerful tool for both identifying and quantifying the compound, even in complex mixtures. nih.govnih.gov
A key consideration for GC-MS analysis of benzene-1,4-diol is the potential need for derivatization. This process converts the polar hydroxyl groups into less polar derivatives, which improves the compound's volatility and chromatographic behavior. unpatti.ac.id However, some methods have been developed for the analysis of underivatized benzene-1,4-diol. unpatti.ac.id
GC-MS methods have been successfully used for the simultaneous determination of benzene-1,4-diol and other related compounds, such as its metabolite arbutin (B1665170). nih.govresearchgate.net In one such method, the retention time for benzene-1,4-diol was found to be 5.44 minutes. nih.govresearchgate.net This method demonstrated excellent sensitivity, with a limit of detection (LOD) of 0.031 ng/mL and a limit of quantification (LOQ) of 0.093 ng/mL. nih.govresearchgate.net The linearity of this method was established over a range of 5-500 ng/mL. nih.govresearchgate.net
The following table summarizes the key parameters of a validated GC-MS method for the simultaneous determination of arbutin and benzene-1,4-diol. nih.govresearchgate.net
| Parameter | Benzene-1,4-diol | Arbutin |
| Retention Time | 5.44 min | 11.32 min |
| Linear Range | 5-500 ng/mL | 5-500 ng/mL |
| Limit of Detection (LOD) | 0.031 ng/mL | 0.555 ng/mL |
| Limit of Quantitation (LOQ) | 0.093 ng/mL | 1.665 ng/mL |
| Intra-day Precision (RSD) | < 2.73% | < 1.94% |
| Accuracy (Relative Error) | < 2.56% | < 1.13% |
This table presents data from a validated GC-MS method for the simultaneous analysis of hydroquinone and arbutin. nih.govresearchgate.net
Electrochemical Sensing and Biosensor Development
Electrochemical methods provide a rapid, sensitive, and cost-effective alternative for the detection of benzene-1,4-diol. These techniques are based on the electrochemical oxidation of benzene-1,4-diol at the surface of a modified electrode.
Voltammetric Methods for Trace Analysis
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are widely used for the trace analysis of benzene-1,4-diol. nih.govmdpi.com These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The electrochemical behavior of benzene-1,4-diol has been studied at various electrodes, including platinum and modified glassy carbon electrodes. mdpi.commjcce.org.mkresearchgate.net
At an ordinary platinum electrode in an acidic medium (1 mol/l HClO₄), the cyclic voltammogram of benzene-1,4-diol shows an anodic peak at approximately 0.610 V and a cathodic peak at 0.117 V (at a scan rate of 50 mV·s⁻¹). mjcce.org.mk The peak currents in these voltammograms show a linear relationship with the square root of the scan rate, indicating a diffusion-controlled process. mjcce.org.mkresearchgate.net
Modified electrodes are often employed to enhance the sensitivity and selectivity of the analysis. For instance, a glassy carbon electrode modified with a manganese dioxide nanorods/graphene oxide nanocomposite has been shown to be an effective sensor for benzene-1,4-diol. mdpi.com This modified electrode exhibited a linear response to benzene-1,4-diol in the concentration range of 0.5 µM to 300.0 µM, with a low detection limit of 0.012 µM. mdpi.com Another study using a nanocomposite of electrochemically reduced graphene oxide, poly(Eriochrome black T), and gold nanoparticles allowed for the simultaneous detection of benzene-1,4-diol, catechol, and resorcinol (B1680541) with a detection limit of 15 nM for benzene-1,4-diol. nih.gov
| Electrode Modification | Voltammetric Technique | Linear Range | Detection Limit (LOD) | Reference |
| MnO₂ NRs/GO/GCE | DPV | 0.5 µM - 300.0 µM | 0.012 µM | mdpi.com |
| ERGO-pEBT/AuNPs | DPV | 0.52 µM - 31.4 µM | 15 nM | nih.gov |
| Nano-architecture Pt | DPV | 8 µM - 55 µM | 0.5726 µmol/l | researchgate.net |
This table showcases the performance of different voltammetric methods for hydroquinone detection using various modified electrodes.
Sensor Architectures and Fabrication
The development of novel sensor architectures is a key area of research for improving the detection of benzene-1,4-diol. The fabrication of these sensors often involves modifying an electrode surface with nanomaterials to enhance its electrochemical properties.
A variety of materials have been used to construct these sensors. For example, iron-doped zinc oxide nanorods (Fe-doped ZnO NRs) prepared via a hydrothermal process have been used to create a highly sensitive electrochemical sensor for benzene-1,4-diol. nih.gov This sensor demonstrated a high sensitivity of 18.60 μA mM⁻¹ cm⁻² and a very low experimental detection limit of 0.51 μM. nih.gov
Another approach involves the use of graphene-based nanocomposites. A photoelectrochemical sensor was developed using porphyrin-functionalized gold nanoparticles on graphene. nih.gov This sensor showed a wide linear response to benzene-1,4-diol from 20 to 240 nM with a detection limit of 4.6 nM. nih.gov Three-dimensional nickel foam modified with gold nanoparticles and a poly(hydroquinone) film has also been used to create a sensor for dopamine, demonstrating the versatility of these architectures. researchgate.net
The fabrication process for these sensors is a critical step. For instance, a sensor based on a manganese dioxide nanorods/graphene oxide nanocomposite was fabricated by simply drop-casting a dispersion of the nanocomposite onto a glassy carbon electrode surface. mdpi.com This simple fabrication method, combined with the synergistic effects of the nanomaterials, resulted in a sensor with excellent reproducibility, stability, and high selectivity for benzene-1,4-diol. mdpi.com
Spectrophotometric and Fluorometric Quantification Methods
Spectrophotometric and fluorometric methods offer simple, rapid, and economical alternatives for the quantification of benzene-1,4-diol.
UV-Visible spectrophotometry is a common method for determining the concentration of benzene-1,4-diol. innovareacademics.inresearchgate.net One method is based on the oxidation of benzene-1,4-diol to p-benzoquinone using an oxidizing agent like ammonium (B1175870) meta-vanadate. nih.gov The resulting p-benzoquinone has a higher UV absorbance than benzene-1,4-diol, allowing for more sensitive detection. nih.gov Using this principle, a method was developed with a detection limit of 7 ng/ml and a linear range of 0.025-2.00 μg/ml at a wavelength of 245.5 nm. nih.gov Other methods have utilized a wavelength of around 289.6 nm or 290 nm in a phosphate (B84403) buffer or sulfuric acid solution, respectively. innovareacademics.inresearchgate.net These methods have demonstrated good linearity, with one study reporting a linear range of 5-40 μg/ml with a correlation coefficient of 0.998. innovareacademics.in
| Method | Oxidizing Agent/Solvent | Wavelength (λmax) | Linear Range | Detection Limit (LOD) | Reference |
| UV/Visible Spectrophotometry | Ammonium meta-vanadate | 245.5 nm | 0.025-2.00 μg/ml | 7 ng/ml | nih.gov |
| UV/Visible Spectrophotometry | pH 5.5 Phosphate Buffer | 289.6 nm | 5-40 μg/ml | - | innovareacademics.in |
| UV-Spectrophotometry | 0.05M H₂SO₄ | 290 nm | 10-40 µg/ml | 0.75 µg/mL | researchgate.net |
| Visible Spectrophotometry | Ammonium molybdate (B1676688) in acidic medium | 580 nm | 10-100 ug/ml | - | journalofchemistry.org |
This table summarizes various spectrophotometric methods for the quantification of hydroquinone.
Fluorometric methods, which measure the fluorescence emitted by a compound, can also be employed for analysis. While specific fluorometric methods solely for benzene-1,4-diol are less commonly detailed in the initial search, the principles of fluorometry are well-established for analyzing biologically important compounds. nih.gov These methods often rely on enzymatic reactions that produce a fluorescent product. nih.gov For instance, a "turn-on" fluorometric probe has been developed for hydroquinone and catechol based on the in situ formation of fluorescent polymer nanoparticles. researchgate.net This suggests the potential for developing highly sensitive and specific fluorometric assays for benzene-1,4-diol.
Advanced Sample Preparation and Extraction Protocols
The accurate detection and quantification of benzene (B151609) and its metabolite, benzene-1,4-diol (hydroquinone), in various matrices necessitate sophisticated sample preparation and extraction protocols. These methods are designed to isolate and concentrate the analytes, remove interfering substances, and enhance analytical sensitivity. Given the volatility of benzene and the polar, reactive nature of hydroquinone, the choice of extraction technique is critical. nih.govnih.gov
Solid-Phase Microextraction (SPME)
SPME is a solvent-free, versatile technique that combines sampling, extraction, and concentration into a single step. sigmaaldrich.com It utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample matrix. For volatile organic compounds (VOCs) like benzene, headspace SPME is often the preferred method. sigmaaldrich.comyoutube.com The fiber is exposed to the vapor phase above a liquid or solid sample, allowing volatile analytes to partition onto the fiber coating. For semi-volatile compounds like hydroquinone, direct immersion SPME or headspace SPME following derivatization can be employed. nih.govsigmaaldrich.com
The selection of the fiber coating is crucial for efficient extraction. Studies have shown that for benzene and related compounds (BTEX), a polydimethylsiloxane/carboxen (PDMS/CAR) fiber is highly effective. nih.gov The choice of fiber depends on the polarity and volatility of the analytes. youtube.com SPME is widely used for environmental samples (air, water) and biological fluids. nih.govsigmaaldrich.com Its advantages include simplicity, minimal solvent use, and ease of automation. sigmaaldrich.comyoutube.com
Liquid-Phase and Liquid-Liquid Microextraction (LPME/LLME)
LPME techniques have emerged as powerful alternatives to traditional liquid-liquid extraction, characterized by a significant reduction in solvent consumption. These methods are particularly suitable for the extraction of less volatile compounds like hydroquinone from aqueous samples. In LLME, a small volume of an immiscible extraction solvent is used to extract analytes from the sample. Variations of this technique, such as dispersive liquid-liquid microextraction (DLLME) and switchable-solvent liquid-liquid microextraction (SS-LLME), enhance extraction efficiency by maximizing the surface area between the sample and the extraction solvent. nih.gov For instance, a D-SS-LLME method combined with gas chromatography-mass spectrometry (GC/MS) has been developed for determining analytes in biological fluids, demonstrating high recovery and precision. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that involves an initial solvent extraction step with acetonitrile, followed by a cleanup step called dispersive solid-phase extraction (d-SPE). sigmaaldrich.comphenomenex.com While originally developed for pesticide residue analysis in food, its application has expanded to various analytes and matrices. phenomenex.comnih.govresearchgate.net For benzene and hydroquinone analysis, QuEChERS can be adapted to handle complex samples like soil, food, or biological tissues. The extraction step involves salting out with salts like magnesium sulfate (B86663) and sodium chloride to partition the analytes into the acetonitrile layer. The cleanup step uses a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. sigmaaldrich.com
Derivatization Techniques
Derivatization is often necessary for the analysis of polar and non-volatile compounds like hydroquinone by gas chromatography (GC). sigmaaldrich.comgcms.cz This process converts the analyte into a more volatile and thermally stable derivative. gcms.cznih.gov Silylation is a common derivatization technique where active hydrogen atoms in the hydroquinone molecule are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.comnih.gov The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com For example, a study on the GC-MS analysis of hydroquinone used MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) as a derivatization reagent, with optimized conditions of 50°C for 30 minutes, to achieve high sensitivity. nih.gov Acylation is another derivatization strategy that can be employed. researchgate.net
| Technique | Target Analyte(s) | Principle | Typical Matrix | Key Parameters & Findings | Reference(s) |
| Headspace SPME | Benzene & VOCs | Adsorption of volatile analytes from the headspace onto a coated fiber. | Air, Water, Blood, Soil | Fiber Coating: Polydimethylsiloxane/Carboxen (PDMS/CAR) is effective for BTEX. Fulfills requirements for short-term exposure limit (STEL) monitoring for benzene. | nih.govsigmaaldrich.comnih.gov |
| SS-LLME | Hydroquinone derivatives | Microextraction using a switchable-hydrophilicity solvent, combined with derivatization. | Biological Fluids (Serum, Urine) | Achieved high recoveries (99.6-101.3%) for a hydroxychloroquine (B89500) derivative, demonstrating potential for similar polar compounds. | nih.gov |
| QuEChERS | Benzene, Hydroquinone | Acetonitrile extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. | Food, Environmental, Textiles | Sorbent selection is key: PSA removes sugars/acids, C18 for lipids, GCB for pigments. Recoveries of 70-120% with RSDs <5% are achievable for a wide range of compounds. | sigmaaldrich.comphenomenex.comresearchgate.net |
| Derivatization (Silylation) | Hydroquinone | Conversion of polar -OH groups to nonpolar, volatile TMS-ethers for GC analysis. | Herbal Products, Biological Samples | Reagent: MSTFA or BSTFA. Optimized conditions (e.g., 50°C for 30 min) are crucial for complete reaction and high sensitivity (LOD of 5 ng/mL). | sigmaaldrich.comnih.gov |
Interference Studies and Matrix Effects in Complex Sample Analysis
The analysis of benzene and hydroquinone in complex samples such as environmental media, food, and biological fluids is frequently complicated by matrix effects. chromatographyonline.comnih.gov A matrix effect is the alteration of an analyte's response (either suppression or enhancement) due to the presence of other co-extracted components from the sample. wikipedia.orgbataviabiosciences.com These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. nih.govresearchgate.net
Sources and Nature of Interference
In the analysis of benzene, which is often performed by GC/MS, interferences can arise from other volatile organic compounds present in the sample that may have similar retention times or mass spectral fragments. For example, in urban air or industrial settings, toluene, ethylbenzene, and xylenes (B1142099) (collectively, BTEX) are common co-contaminants. nih.gov
For hydroquinone, the complexity is often greater. As a polar metabolite, its analysis, especially in biological matrices like blood or urine, is subject to interference from a vast number of endogenous compounds. nih.govnih.gov In blood, nearly all hydroquinone is found bound to proteins, which must be accounted for during sample preparation. nih.gov When analyzing food or cosmetic samples, components like fats, pigments, sugars, and other phenols can co-extract with hydroquinone, leading to significant matrix effects. nih.govunpatti.ac.idresearchgate.net For example, in the analysis of whitening creams, other active ingredients or excipients in the emulsion can interfere with hydroquinone quantification. unpatti.ac.idnih.gov
Quantification and Mitigation of Matrix Effects
The magnitude of the matrix effect (ME) can be quantified by comparing the response of an analyte in a standard solution prepared in a pure solvent to its response in a post-extraction spiked sample from a blank matrix. wikipedia.orgyoutube.com
ME < 100% indicates ion suppression.
ME > 100% indicates ion enhancement.
Several strategies are employed to mitigate or compensate for matrix effects:
Advanced Sample Cleanup: The most direct approach is to remove interfering components. Techniques like QuEChERS with specific sorbents (PSA, C18, GCB) are designed for this purpose. sigmaaldrich.com Gel permeation chromatography (GPC) can also be used to remove high-molecular-weight interferences like lipids and proteins. vscht.cz
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target analyte. wikipedia.orgvscht.cz This approach helps to ensure that the standards and the samples experience the same matrix effects, thereby improving accuracy. This is a common strategy in food and environmental analysis. nih.govchromatographyonline.com
Internal Standards: The use of an internal standard (IS), particularly a stable isotope-labeled (SIL) version of the analyte, is a highly effective method. researchgate.net The SIL-IS behaves almost identically to the native analyte during extraction, chromatography, and ionization, allowing it to compensate for both recovery losses and matrix-induced signal variations. nih.govresearchgate.net
Dilution: Simply diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant signal suppression or enhancement. chromatographyonline.com This is particularly effective for highly sensitive techniques like LC-MS/MS where there is sensitivity to spare. chromatographyonline.com
Chromatographic Optimization: Adjusting chromatographic conditions, such as the column type or mobile phase gradient, can help to separate the analyte of interest from co-eluting matrix components. nih.gov
| Matrix Type | Analyte(s) | Observed Effect | Mitigation Strategy | Research Findings | Reference(s) |
| Biological Fluids (Blood, Urine) | Benzene, Hydroquinone | High degree of protein binding for hydroquinone (78-92%+). Potential for enzymatic and oxidative degradation of metabolites. | Isotope-dilution mass spectrometry, derivatization, addition of antioxidants during sample preparation. | Protein-bound hydroquinone and catechol correlated well with benzene exposure, while unbound forms did not. SIL-IS compensates for matrix effects and recovery. | nih.govresearchgate.netnih.govnih.gov |
| Food (Fruits, Vegetables) | Hydroquinone, Pesticides | Significant signal suppression or enhancement depending on the commodity (e.g., orange vs. wheat extracts). | QuEChERS cleanup, Matrix-Matched Calibration. | Matrix effects were found to be dependent on both the analyte concentration and the specific food matrix. Matrix-matched standards are essential for accurate quantification. | nih.govvscht.cz |
| Cosmetic Creams | Hydroquinone | Interference from other active ingredients and the emulsion base. Easy oxidation of hydroquinone to benzoquinone during analysis. | Microdialysis sampling, pH control, dilution in a buffer/methanol mixture. | Microdialysis offers clean sample introduction. Controlling pH (e.g., pH 5.5) and using antioxidants can prevent degradation and ensure reliable chronoamperometric analysis. | unpatti.ac.idnih.govrsc.org |
| Environmental (Air, Water) | Benzene | Contamination of reagents (e.g., carbon disulfide) with trace benzene. Co-elution of similar VOCs. | Use of high-purity solvents, high-resolution chromatography. Passive dosimeters and SPME can provide selective sampling. | Analysis of carbon disulfide from various sources showed significant benzene contamination, requiring purification. | nih.govnih.govosha.gov |
Interdisciplinary Research Frontiers and Prospective Directions
Integration with Nanoscience and Nanotechnology (e.g., Nanocrystal Composites)
The integration of benzene-1,4-diol (B12442567) with nanotechnology is unlocking new potential in medicine and materials science. In nanomedicine, hydroquinone (B1673460) is a key ingredient in the development of novel drug delivery systems. For instance, solid lipid nanoparticles (SLNs) have been created using hydroquinone esterified with stearic acid as a chemotherapeutic delivery system for treating melanoma. nih.gov These SLNs are formulated using a microemulsion technique and exhibit a spherical shape with dimensions between 250 and 300 nm. nih.gov
Furthermore, nanotechnology-based approaches are being used to enhance the efficacy and stability of hydroquinone in dermatological applications. nih.gov Encapsulating hydroquinone and other hypopigmenting agents within nanocarriers like lipid-based or polymer-based systems improves their permeability into skin layers, offers stability against degradation, and allows for sustained release. nih.gov For example, hydroquinone-loaded nanostructured lipid carriers (NLCs) have demonstrated enhanced permeability and improved stability against light. nih.gov
Nanoscience also provides advanced tools for the detection and analysis of benzene-1,4-diol. Modified electrodes, such as those with nano-architecture mesoporous platinum films or carbon paste electrodes modified with nickel oxide nanoparticles (NiO NPs), are being developed for the sensitive electrochemical determination of hydroquinone. researchgate.nettandfonline.com These nanosensors offer a quick, inexpensive, and sensitive method for measuring hydroquinone concentrations, which is critical for environmental monitoring. researchgate.nettandfonline.com
Table 1: Examples of Benzene-1,4-diol in Nanotechnology
| Application Area | Nanomaterial System | Key Research Finding | Reference |
|---|---|---|---|
| Cancer Therapy | Solid Lipid Nanoparticles (SLNs) | SLNs based on hydroquinone esterified with stearic acid serve as a drug delivery system for melanoma treatment. | nih.gov |
| Dermatology | Nanostructured Lipid Carriers (NLCs) | Encapsulation enhances permeability, improves light stability, and increases the efficacy of hydroquinone for treating hyperpigmentation. | nih.gov |
| Electrochemical Sensing | Nickel Oxide Nanoparticle (NiO NP) Modified Electrode | Provides an excellent sensitivity for the electrochemical determination of hydroquinone. | tandfonline.com |
| Electrochemical Sensing | Nano-architecture Mesoporous Platinum Film | Allows for sensitive and accurate measurement of hydroquinone concentrations using methods like cyclic voltammetry. | researchgate.net |
Exploration of Novel Catalytic Systems for Sustainable Transformations
The development of novel catalytic systems is crucial for the sustainable synthesis and transformation of benzene-1,4-diol. A significant area of research is in biotransformation, which utilizes enzymes or whole-cell systems to perform chemical conversions under mild conditions. For example, the biotransformation of hydroquinone into arbutin (B1665170) (hydroquinone β-D-glucoside), a valuable cosmetic ingredient, has been achieved using plant cell suspension cultures from species like Aronia melanocarpa. researchgate.net In these systems, the production of arbutin can be optimized by adjusting culture conditions such as sucrose (B13894) concentration and light exposure. researchgate.net
Enzymatic catalysis offers a more specific and efficient route. A novel amylosucrase identified from a thermal spring metagenome has been shown to effectively catalyze the transglucosylation of hydroquinone to α-arbutin, achieving a conversion rate of up to 70% in 24 hours. nih.gov This process can utilize low-cost feedstocks like table sugar as a glycosyl donor, enhancing its sustainability. nih.gov
In another innovative approach, microbial fuel cells (MFCs) are being explored for the dual purpose of degrading hydroquinone from wastewater and generating electricity. mdpi.com In this system, microorganisms on the anode oxidize organic waste, and the electrons produced are used at the cathode to break down hydroquinone, achieving a degradation efficiency of 68%. mdpi.com
Catalysis is also central to the synthesis of hydroquinone itself and its derivatives. The industrial production of hydroquinone often involves the hydroxylation of phenol (B47542) using a hydrogen peroxide catalyst. Research is also ongoing in the field of organocatalysis, where chiral diols are used to catalyze asymmetric reactions with high enantioselectivity, a field where benzene-1,4-diol derivatives could serve as important structural motifs or catalysts themselves. nih.gov Furthermore, platinum-catalyzed enantioselective diboration of 1,3-dienes represents a novel method for synthesizing chiral 1,4-diols. nih.gov
Development of Next-Generation Functional Materials with Tunable Properties
Benzene-1,4-diol is a valuable building block for next-generation functional materials due to its aromatic structure and reactive hydroxyl groups. It serves as a key comonomer in the synthesis of high-performance polymers. A prominent example is its use in the production of polyetheretherketone (PEEK), a robust thermoplastic with excellent mechanical and thermal properties. wikipedia.orgatamankimya.com The disodium (B8443419) diphenolate salt of hydroquinone is used as an alternating comonomer unit in the polymerization process for PEEK. wikipedia.orgatamankimya.com
The antioxidant properties of benzene-1,4-diol are exploited in its role as a polymerization inhibitor. atamankimya.com It prevents the premature polymerization of monomers like acrylic acid and methyl methacrylate (B99206) by acting as a free-radical scavenger, which is essential for the storage and transport of these reactive chemicals. This function also extends to prolonging the shelf life of light-sensitive resins.
The development of functional hydrogels with tunable properties for applications like tissue engineering is another promising frontier. nih.gov While not always directly incorporating hydroquinone, the principles of using diol compounds to create cross-linked networks are relevant. The ability to tune the biochemical and biophysical properties of these materials allows for the control of cell functions, highlighting the potential for hydroquinone derivatives to be incorporated into such systems to impart specific functionalities. nih.gov Research into the dimerization of related compounds like 1,2,4-benzenetriol (B23740) to create symmetric, functionalized molecules suggests a pathway for developing novel biobased polymeric materials from diol and triol building blocks. acs.org
Table 2: Functional Materials Derived from or Utilizing Benzene-1,4-diol
| Material Type | Role of Benzene-1,4-diol | Key Properties/Applications | Reference |
|---|---|---|---|
| Polyetheretherketone (PEEK) | Comonomer | High-performance thermoplastic with excellent mechanical and thermal stability. | wikipedia.orgatamankimya.com |
| Acrylics, Methacrylics | Polymerization Inhibitor | Prevents unwanted polymerization during storage and transport. | atamankimya.com |
| Light-sensitive Resins | Stabilizer/Antioxidant | Prolongs shelf life by scavenging free radicals. | |
| Organic Aerogels | Potential Monomer Source | Design of recyclable and high-performance insulating materials. | researchgate.net |
Challenges and Opportunities in Circular Economy Approaches for Aromatic Diols
The transition to a circular economy, where waste is minimized and resources are reused, presents both challenges and significant opportunities for aromatic diols like benzene-1,4-diol. A major challenge is the chemical recycling of complex aromatic polymers, such as those used in plastics and resins, back to their constituent monomers.
A groundbreaking development in this area is the catalytic hydrogenolysis of various aromatic plastic wastes back into valuable arenes. nih.gov Researchers have demonstrated that a Ruthenium on Niobium(V) oxide (Ru/Nb₂O₅) catalyst can effectively break down plastics with C-O and C-C linkages, including those derived from aromatic diols, to yield arenes with 75-85% efficiency. nih.gov This process offers a pathway to integrate plastic waste back into the supply chain, representing a significant step towards a circular economy for aromatic compounds. nih.gov
The push for sustainability is also driving innovation in bio-based polymers. There is a growing shift toward using bio-based polyols, derived from renewable feedstocks, in the production of polyurethanes. taiwannews.com.tw This trend reduces the reliance on petroleum-based chemicals and contributes to closed-loop production systems. taiwannews.com.tw Research into converting cooking oils into new polyesters is another example of creating value from waste streams, aligning with circular chemistry principles. researchgate.net
Furthermore, designing materials for recyclability from the outset is a key strategy. The development of polyimine aerogels that can be fully depolymerized back into their original monomers under acidic conditions is a prime example of "closed-loop recycling". researchgate.net These recovered monomers can then be reused to prepare new high-performance materials, demonstrating a viable circular approach for complex polymer systems that could be adapted for those based on aromatic diols. researchgate.net
Emerging Roles of Benzene-1,4-diol in Fundamental Chemical Research
Benzene-1,4-diol continues to be a vital compound in fundamental chemical research, serving as a model system for studying a variety of chemical phenomena. As a major metabolite of benzene (B151609), its study is crucial for toxicology and understanding the mechanisms of carcinogenicity. nih.gov Research has shown that hydroquinones can cause specific DNA mutations and lead to cellular transformation, making them excellent models for investigating the molecular basis of cancer. nih.govnih.gov
The reversible oxidation of hydroquinone to benzoquinone makes it an ideal system for studying redox chemistry and electron transfer processes. wikipedia.org This property is not only fundamental to its industrial applications, such as in photographic developers, but also to its biological roles. wikipedia.org For example, hydroquinones are key reagents in the chemical defense mechanism of bombardier beetles, where they are rapidly oxidized to produce a hot, noxious spray. wikipedia.org
Benzene-1,4-diol and its isomers are also used as reference compounds in environmental science to assess pollution levels and develop remediation strategies. rsc.org Its presence in drinking water sources is a growing concern, prompting research into its distribution and toxicity. rsc.org
In synthetic chemistry, the development of methods for the enantioselective synthesis of diol-containing compounds is an active area of research. nih.govresearchgate.net Chiral diols are valuable as catalysts and building blocks for complex molecules. nih.gov The study of reactions like the catalytic hydrogenation of substituted benzene cis-dihydro-1,2-diols to yield hexahydro-1,2-diols provides fundamental insights into stereoselective transformations. researchgate.net The reactivity of hydroquinone itself, including its susceptibility to ring substitution and dimerization, makes it a versatile platform for exploring new chemical reactions and synthesizing novel functionalized aromatic compounds. wikipedia.orgacs.org
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of substituted benzene-1,4-diol derivatives for specific applications?
- Methodology : Focus on regioselective substitution patterns. For example, trifluoromethyl groups enhance stability and reactivity in pharmaceuticals, while methylamino groups (e.g., 2-[(Methylamino)methyl]benzene-1,4-diol) require controlled alkylation conditions to avoid side reactions . Use catalysts like Pd/C or Cu(I) for Suzuki-Miyaura coupling to introduce aromatic substituents. Monitor reaction progress via TLC or HPLC.
Q. What purification techniques are recommended for isolating high-purity benzene-1,4-diol derivatives?
- Methodology : Employ recrystallization using polar solvents (e.g., ethanol/water mixtures) for hydroxyl-rich derivatives. For sulfur-containing analogs (e.g., 2-(Cyclohexylsulfanyl)benzene-1,4-diol), use column chromatography with silica gel and a hexane/ethyl acetate gradient to separate by polarity . Validate purity via melting point analysis and HPLC (>95% purity threshold).
Q. Which spectroscopic methods are most effective for characterizing benzene-1,4-diol derivatives?
- Methodology :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., para-hydroxyl groups show distinct singlet peaks in -NMR) .
- FT-IR : Identify O–H stretching (3200–3600 cm) and aromatic C=C vibrations (1450–1600 cm) .
- THz Spectroscopy : Differentiate constitutional isomers (e.g., benzene-1,2-diol vs. benzene-1,4-diol) via distinct absorption peaks in the 0.5–3 THz range .
Advanced Research Questions
Q. How can researchers address challenges in crystallographic refinement of benzene-1,4-diol co-crystals?
- Methodology : Use SHELXTL or SHELXL for structure solution and refinement. For co-crystals (e.g., benzene-1,4-diol–5-(1H-imidazol-1-yl)-pyrimidine), constrain H-atom parameters and refine anisotropic displacement parameters for non-H atoms. Validate with R-factor thresholds () and check for twinning using PLATON . Address channel-like free volumes in hydroquinone crystals via Hirshfeld surface analysis .
Q. What strategies resolve contradictions in spectral data for benzene-1,4-diol derivatives?
- Methodology : Cross-reference THz and mid-IR spectra. For example, THz peaks in benzene-1,2-diol arise from intermolecular vibrations, while mid-IR peaks reflect intramolecular modes. Use density functional theory (DFT) simulations to assign spectral features and resolve ambiguities .
Q. How can computational modeling improve the design of benzene-1,4-diol-based polymers?
- Methodology : Apply molecular dynamics (MD) simulations to predict polymer chain flexibility and hydrogen-bonding networks. For polyesters (e.g., 1,4-butanediol–dimethyl benzene-1,4-dicarboxylate polymers), calculate glass transition temperatures () using group contribution methods (e.g., Van Krevelen) . Validate with differential scanning calorimetry (DSC).
Q. What experimental approaches analyze intermolecular interactions in benzene-1,4-diol co-crystals?
- Methodology : Perform Hirshfeld surface analysis to quantify close contacts (e.g., O–H···N hydrogen bonds in hydroquinone–imidazole co-crystals). Use CrystalExplorer to generate fingerprint plots and identify dominant interactions (e.g., H···H, O···H). Compare with X-ray-derived electron density maps .
Safety and Best Practices
Q. What safety protocols are critical when handling hazardous benzene-1,4-diol derivatives?
- Guidelines : For sulfanyl or halogenated derivatives (e.g., 2-(Cyclohexylsulfanyl)benzene-1,4-diol):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
